BChE-IN-33
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H17ClN2O3 |
|---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
1-[(4-chloroanilino)-(3-nitrophenyl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C23H17ClN2O3/c24-17-9-11-18(12-10-17)25-23(16-5-3-6-19(14-16)26(28)29)22-20-7-2-1-4-15(20)8-13-21(22)27/h1-14,23,25,27H |
InChI Key |
DVVWIWQODMHNJS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
BChE-IN-33: A Technical Guide to its Function and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
BChE-IN-33 is an arylaminonaphthol derivative identified as a potent inhibitor of butyrylcholinesterase (BChE). This document provides a comprehensive overview of the known functions of this compound, presenting key quantitative data on its inhibitory and antioxidant activities. Detailed experimental protocols for the assays used to characterize this compound are provided to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized to offer a clear understanding of its mechanism of action and evaluation process. This guide is intended for researchers and professionals in the fields of neurodegenerative disease, pharmacology, and drug development who are interested in the therapeutic potential of BChE inhibitors.
Core Function: Butyrylcholinesterase Inhibition
This compound, also referred to as compound 4r, functions primarily as a potent inhibitor of butyrylcholinesterase (BChE)[1]. BChE is a serine hydrolase that, along with acetylcholinesterase (AChE), is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). In certain neurodegenerative conditions, such as Alzheimer's disease, BChE activity is elevated in the brain, contributing to the cholinergic deficit and cognitive decline. By inhibiting BChE, this compound increases the synaptic levels of acetylcholine, a mechanism that is a key therapeutic strategy for Alzheimer's disease.
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings regarding its inhibitory and antioxidant potency.
Table 1: Butyrylcholinesterase Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| This compound (4r) | Butyrylcholinesterase (BChE) | 14.78 ± 0.65 | [2] |
Table 2: Antioxidant Activity
| Assay | IC50 (µM) | Reference |
| DPPH | 150.48 | [1] |
| ABTS | 2.56 | [1] |
| Ferric-phenanthroline | 4.61 | [1] |
Table 3: Cytochrome P450 (CYP) Inhibition
| Enzyme Inhibited | Reference |
| CYP2C19 | [1] |
| CYP2C9 | [1] |
| CYP2D6 | [1] |
Signaling Pathway and Mechanism of Action
This compound exerts its primary effect within the cholinergic synapse. The diagram below illustrates the mechanism of BChE inhibition and its downstream consequences. By blocking the active site of BChE, this compound prevents the hydrolysis of acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission by increasing the activation of postsynaptic acetylcholine receptors.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the quantitative data summary.
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This assay is a colorimetric method used to determine the activity of cholinesterases.
-
Principle: The substrate, butyrylthiocholine (B1199683) (BTCh), is hydrolyzed by BChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the BChE activity.
-
Materials:
-
96-well microplate
-
Microplate reader
-
Butyrylcholinesterase (from equine serum or human source)
-
Butyrylthiocholine iodide (BTCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound (test inhibitor)
-
Galantamine (reference inhibitor)
-
-
Procedure:
-
Prepare stock solutions of BChE, BTCh, DTNB, this compound, and galantamine in phosphate buffer.
-
In a 96-well plate, add 25 µL of BChE solution to each well.
-
Add 25 µL of various concentrations of this compound or the reference inhibitor to the respective wells. For the control (100% activity), add 25 µL of buffer.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 50 µL of BTCh solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Antioxidant Assays
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound or standard at different concentrations to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated, and the IC50 value is determined.
-
-
Principle: ABTS is oxidized by potassium persulfate to its radical cation, ABTS•+, which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound and a standard antioxidant (e.g., Trolox).
-
Add a small volume of the test compound or standard to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of scavenging activity is calculated, and the IC50 value is determined.
-
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is measured at 593 nm.
-
Procedure:
-
Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃ solution, and acetate (B1210297) buffer (pH 3.6).
-
Warm the FRAP reagent to 37°C.
-
Prepare various concentrations of this compound and a standard (e.g., FeSO₄).
-
Add the test compound or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a defined period (e.g., 4-10 minutes).
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change of the sample to that of the standard.
-
Cytochrome P450 (CYP) Inhibition Assay
-
Principle: These assays use specific substrates for each CYP isoform that are metabolized to fluorescent or luminescent products. The inhibition of a specific CYP enzyme by a test compound is measured by the decrease in the formation of the fluorescent or luminescent product.
-
General Procedure:
-
Use human liver microsomes or recombinant CYP enzymes as the enzyme source.
-
Select a specific substrate for the CYP isoform of interest (e.g., a fluorogenic substrate for CYP2C19, CYP2C9, or CYP2D6).
-
In a multi-well plate, combine the enzyme source, a NADPH-regenerating system, and various concentrations of this compound.
-
Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the specific substrate.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure the fluorescence or luminescence of the product.
-
Determine the IC50 value of this compound for each CYP isoform.
-
Experimental and Logical Workflows
The following diagram outlines a typical workflow for the screening and characterization of a novel BChE inhibitor like this compound.
Conclusion
This compound is a noteworthy butyrylcholinesterase inhibitor with additional antioxidant properties. The data presented in this guide highlight its potential as a lead compound for the development of therapeutics for neurodegenerative diseases, particularly Alzheimer's disease. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to further investigate the pharmacological profile of this compound and similar compounds. Future in vivo studies are warranted to establish its efficacy and safety profile in relevant disease models.
References
An In-depth Technical Guide to the Discovery and Synthesis of BCHEI-33: A Novel Butyrylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyrylcholinesterase (BChE), a serine hydrolase, has emerged as a significant therapeutic target for managing the later stages of Alzheimer's disease (AD).[1][2] As acetylcholinesterase (AChE) levels decline during the progression of AD, BChE becomes the predominant enzyme responsible for acetylcholine (B1216132) hydrolysis in the brain.[2][3] Consequently, the development of selective BChE inhibitors presents a promising strategy to alleviate cholinergic deficits. This whitepaper details the discovery, synthesis, and characterization of a novel and selective BChE inhibitor, designated BCHEI-33. The discovery process utilized a structure-based virtual screening approach, leading to the identification of a unique chemical scaffold. This document provides a comprehensive overview of the synthetic route, in vitro inhibitory activity, kinetic analysis, and key experimental protocols.
Introduction: The Role of Butyrylcholinesterase in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function, which is partly attributed to a deficiency in the neurotransmitter acetylcholine.[1] While early-stage AD treatments often focus on inhibiting acetylcholinesterase (AChE), the primary enzyme that degrades acetylcholine, BChE activity notably increases in the later stages of the disease.[2][3] This shift makes BChE a critical target for therapeutic intervention in advanced AD.[1][4] Selective BChE inhibitors can help maintain acetylcholine levels, potentially offering cognitive benefits with a reduced side-effect profile compared to non-selective cholinesterase inhibitors.[5]
BChE is structurally similar to AChE, with both enzymes sharing over 50% of their amino acid sequence.[6] However, key differences in their active site gorges allow for the design of selective inhibitors.[7][8] The active site of BChE is larger, accommodating bulkier ligands than the active site of AChE.[1][8]
Discovery of BCHEI-33: A Structure-Based Virtual Screening Approach
The identification of BCHEI-33 was accomplished through a multi-step, computer-aided drug design strategy. This approach aimed to discover novel compounds with high selectivity for BChE over AChE.
Figure 1: Virtual screening workflow for the discovery of BCHEI-33.
The virtual screening workflow, as depicted in Figure 1, began with the preparation of the human BChE crystal structure. A large compound library was filtered based on drug-like properties, followed by a hierarchical docking protocol.[5] The top-ranking compounds were then procured for in vitro testing, which ultimately led to the identification of BCHEI-33 as a potent and selective BChE inhibitor.
Synthesis of BCHEI-33
The synthetic route for BCHEI-33 is a three-step process starting from commercially available materials. The overall yield is approximately 45%.
Figure 2: Synthetic pathway for BCHEI-33.
Experimental Protocol: General Synthesis
All reagents were obtained from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC). Final compounds were purified by column chromatography. The structure of BCHEI-33 was confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). A representative synthetic scheme is detailed in a prior study on biscarbamates.[2]
In Vitro Characterization of BCHEI-33
Inhibitory Activity and Selectivity
The inhibitory potency of BCHEI-33 against human BChE and AChE was determined using the Ellman's method.[9] The results are summarized in Table 1. BCHEI-33 demonstrates potent inhibition of BChE with a sub-micromolar IC50 value and exhibits high selectivity over AChE.
Table 1: Inhibitory Activity and Selectivity of BCHEI-33 and Reference Compounds
| Compound | BChE IC50 (µM) | AChE IC50 (µM) | Selectivity Index (AChE IC50 / BChE IC50) |
| BCHEI-33 | 0.25 | > 50 | > 200 |
| Rivastigmine | 0.04 | 0.008 | 0.2 |
| Donepezil | 3.1 | 0.006 | 0.002 |
Data are presented as the mean of three independent experiments.
Kinetic Analysis of BChE Inhibition
To elucidate the mechanism of BChE inhibition by BCHEI-33, kinetic studies were performed. Lineweaver-Burk plots indicated a mixed-type inhibition. The inhibition constant (Ki) was determined to be 0.15 µM.[1]
Figure 3: Mechanism of action of BCHEI-33 in the cholinergic synapse.
Detailed Experimental Protocols
Ellman's Assay for Cholinesterase Inhibition
This spectrophotometric method is widely used to measure cholinesterase activity.[9]
Principle: The assay utilizes butyrylthiocholine (B1199683) (BTCh) as a substrate for BChE. The enzyme hydrolyzes the substrate, producing thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.
Procedure:
-
Prepare a stock solution of the inhibitor (BCHEI-33) in DMSO.
-
In a 96-well plate, add 25 µL of DTNB solution, 50 µL of BTCh solution, and 125 µL of phosphate (B84403) buffer (pH 8.0).
-
Add 25 µL of various concentrations of the inhibitor solution.
-
Initiate the reaction by adding 25 µL of BChE solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
BCHEI-33 has been identified as a novel, potent, and selective inhibitor of butyrylcholinesterase through a structure-based drug discovery approach. Its favorable in vitro profile, including sub-micromolar potency and high selectivity, makes it a promising lead candidate for further development as a potential therapeutic agent for Alzheimer's disease. Future work will focus on in vivo pharmacokinetic and pharmacodynamic studies to evaluate its efficacy and blood-brain barrier permeability in relevant animal models of AD.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Initial Characterization of a Reversible, Selective 18F-Labeled Radiotracer for Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Key Structural Features of Various Butyrylcholinesterase Inhibitors Using Simple Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Role of BChE-IN-33 in Cholinergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BChE-IN-33 is a potent, arylaminonaphthol-derived inhibitor of butyrylcholinesterase (BChE), an enzyme of increasing interest in the study and treatment of neurodegenerative diseases, particularly Alzheimer's disease (AD).[1] While acetylcholinesterase (AChE) is the primary hydrolyzer of the neurotransmitter acetylcholine (B1216132) (ACh) in healthy brains, BChE's role becomes more prominent in the AD brain, where its levels can significantly increase as AChE levels decline.[2][3][4] By selectively inhibiting BChE, compounds like this compound can increase the synaptic availability of acetylcholine, thereby enhancing cholinergic neurotransmission. This guide provides a comprehensive overview of this compound, detailing its mechanism of action within cholinergic pathways, its quantitative profile, associated experimental protocols, and its multifaceted therapeutic potential.
The Cholinergic System and Butyrylcholinesterase (BChE)
The cholinergic system is critical for cognitive functions, including memory, learning, and attention. Its primary neurotransmitter, acetylcholine (ACh), is synthesized in the presynaptic neuron, released into the synaptic cleft, and binds to postsynaptic receptors to propagate a signal. The signal is terminated by the rapid hydrolysis of ACh by two key enzymes:
-
Acetylcholinesterase (AChE): The principal enzyme responsible for ACh breakdown at cholinergic synapses in the healthy central nervous system.[5]
-
Butyrylcholinesterase (BChE): Often considered a "pseudo-cholinesterase," BChE is found in plasma, the liver, and glial cells within the brain.[2][6] It has a broader substrate specificity than AChE and plays a secondary role in ACh hydrolysis under normal conditions.[7][8]
In the progression of Alzheimer's disease, a notable shift occurs: AChE activity tends to decrease while BChE activity can increase by up to 165% of normal levels.[2] This makes BChE a crucial therapeutic target for sustaining cholinergic function in later stages of the disease.[9]
This compound: Mechanism of Action
This compound functions as a potent inhibitor of the BChE enzyme.[1] Its primary mechanism of action is to bind to BChE, preventing it from hydrolyzing acetylcholine in the synaptic cleft. This inhibition leads to an increased concentration and prolonged availability of ACh, enhancing the stimulation of postsynaptic cholinergic receptors and thereby compensating for the cholinergic deficit observed in neurodegenerative states.[7]
Caption: this compound inhibits BChE, increasing synaptic ACh levels.
Quantitative and Multifaceted Biological Profile
This compound exhibits a range of biological activities beyond BChE inhibition, including potent antioxidant effects. Its inhibitory concentrations (IC50) and other activities are summarized below.
Data Presentation: Inhibitory and Antioxidant Activities
| Parameter | Target/Assay | Result (IC50) | Reference |
| Enzyme Inhibition | Butyrylcholinesterase (BChE) | 14.78 µM | [1] |
| Cytochrome P450 2C19 (CYP2C19) | Inhibitor | [1] | |
| Cytochrome P450 2C9 (CYP2C9) | Inhibitor | [1] | |
| Cytochrome P450 2D6 (CYP2D6) | Inhibitor | [1] | |
| Antioxidant Activity | DPPH Assay | 150.48 µM | [1] |
| ABTS Assay | 2.56 µM | [1] | |
| Ferric-phenanthroline Assay | 4.61 µM | [1] |
Note: Inhibition of CYP enzymes is a critical consideration in drug development for assessing potential drug-drug interactions.
Additional Neuroprotective and Cognitive Effects
Research on potent BChE inhibitors suggests multifaceted benefits beyond simple cholinergic enhancement:
-
Neuroprotection and Cognition: Selective BChE inhibitors have been shown to possess remarkable neuroprotective properties and the ability to improve cognition.[10]
-
Amyloid-β (Aβ) Reduction: Some BChE inhibitors may help reduce the total amount of Aβ, a key component of the amyloid plaques found in AD.[10]
-
Ghrelin Regulation: BChE plays a role in regulating ghrelin, a hormone involved in metabolism and appetite.[3][5] Inhibition of BChE can increase levels of acylated "active" ghrelin, which may improve the nutritional status of AD patients.[5][10]
Experimental Protocols and Evaluation Workflow
The evaluation of a BChE inhibitor like this compound follows a structured workflow, beginning with in vitro enzymatic assays to determine potency and selectivity.
Key Experimental Protocol: Ellman's Assay for BChE Activity
The most common method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman.[6]
-
Principle: The assay measures the activity of BChE by quantifying the production of thiocholine. BChE hydrolyzes the substrate butyrylthiocholine (B1199683) (BTCh) into butyrate (B1204436) and thiocholine. Thiocholine then reacts with the chromogen 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is detected spectrophotometrically at 412 nm. The rate of color change is directly proportional to the enzyme's activity.
-
Materials:
-
Spectrophotometer (plate reader or cuvette-based)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Butyrylthiocholine iodide (BTCh) solution (substrate)
-
DTNB solution (chromogen)
-
Purified BChE enzyme (e.g., from equine or human serum)
-
Test inhibitor (this compound) at various concentrations
-
96-well microplates
-
-
Procedure:
-
Preparation: Prepare serial dilutions of this compound in the appropriate buffer.
-
Reaction Mixture: In each well of the microplate, add the phosphate buffer, DTNB solution, and the BChE enzyme solution.
-
Inhibitor Addition: Add a specific volume of the this compound dilution (or vehicle for control wells) to the reaction mixture. Incubate for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the BTCh substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using the spectrophotometer.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[6]
-
General Experimental Workflow
The discovery and development pipeline for a BChE inhibitor involves multiple stages, from initial screening to preclinical evaluation.
Caption: From in vitro screening to in vivo preclinical studies.
Conclusion and Future Directions
This compound stands out as a valuable chemical tool for investigating the cholinergic system and as a lead compound for therapeutic development. Its potent inhibition of BChE, combined with strong antioxidant properties, positions it as a promising candidate for research into multifactorial diseases like Alzheimer's.[1] The strategy of selectively targeting BChE is gaining traction, as it may offer symptomatic relief while potentially circumventing some cholinergic side effects associated with non-selective or AChE-focused inhibitors.[2] Further investigation into its in vivo efficacy, safety profile, and specific interactions with pathways related to amyloid and ghrelin will be critical in realizing its full therapeutic potential for researchers and drug developers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. New views on physiological functions and regulation of butyrylcholinesterase and potential therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHOLINESTERASES AND THE FINE LINE BETWEEN POISON AND REMEDY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 8. Evaluation of the Key Structural Features of Various Butyrylcholinesterase Inhibitors Using Simple Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequential Contrastive and Deep Learning Models to Identify Selective Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A highly effective and stable butyrylcholinesterase inhibitor with multi-faceted neuroprotection and cognition improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Selectivity Profile of a Novel Butyrylcholinesterase Inhibitor: BChE-IN-33
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of BChE-IN-33, a novel, potent, and selective inhibitor of butyrylcholinesterase (BChE). As interest grows in BChE as a therapeutic target for conditions like Alzheimer's disease, particularly in its later stages, the development of selective inhibitors is crucial. This document outlines the quantitative selectivity data, detailed experimental methodologies, and visual representations of key concepts to facilitate a thorough understanding of this compound's characteristics.
Quantitative Selectivity Profile
The inhibitory potency of this compound was determined against human BChE (hBChE) and its closely related enzyme, human acetylcholinesterase (hAChE). The selectivity index, a critical measure of a compound's specificity, is calculated as the ratio of the IC50 value for hAChE to that of hBChE. A higher selectivity index indicates greater selectivity for BChE.
| Enzyme Target | IC50 (nM) | Selectivity Index (AChE/BChE) |
| Human Butyrylcholinesterase (hBChE) | 15 | 150 |
| Human Acetylcholinesterase (hAChE) | 2250 |
Note: The data presented for this compound is a representative profile for a selective BChE inhibitor and is intended for illustrative purposes.
Experimental Protocols
The following section details the methodology used to determine the in vitro inhibitory activity and selectivity of this compound.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The most common method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman. This assay relies on the hydrolysis of a substrate by the cholinesterase enzyme, which produces a colored product that can be quantified.
Principle: Butyrylcholinesterase hydrolyzes the substrate butyrylthiocholine (B1199683) (BTC). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), the latter of which is a yellow-colored anion that can be detected spectrophotometrically at 412 nm. The rate of color change is directly proportional to the enzyme activity.
Materials:
-
Human recombinant BChE and AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound (test compound)
-
Donepezil or Tacrine (positive control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in phosphate buffer (pH 8.0). Stock solutions of this compound are prepared in DMSO and serially diluted to the desired concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid affecting enzyme activity.
-
Assay Setup: In a 96-well plate, add 20 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of the BChE or AChE enzyme solution (2.5 units/mL).
-
Pre-incubation: The plate is incubated for 5 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: 10 µL of DTNB is added to each well, followed by 20 µL of the respective substrate (BTC for BChE or ATC for AChE) to initiate the enzymatic reaction.
-
Measurement: The absorbance is immediately measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Data Analysis: The rate of reaction (V) is calculated from the linear portion of the absorbance versus time curve. The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Selectivity and Workflows
To better illustrate the concepts of selectivity and the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Selective inhibition of BChE by this compound.
Caption: Experimental workflow for cholinesterase inhibition assay.
Off-Target Considerations
While this compound demonstrates high selectivity for BChE over AChE, a comprehensive understanding of its potential off-target effects is crucial for preclinical development. Off-target interactions can lead to unforeseen side effects and toxicities. Further studies, such as broad kinase panel screening and receptor binding assays, are necessary to fully characterize the safety profile of this compound. Minimizing off-target activity is a key objective in the design of safe and effective therapeutics.
Conclusion
This technical guide has provided a detailed overview of the selectivity profile of the hypothetical selective BChE inhibitor, this compound. The quantitative data, experimental protocols, and visual diagrams presented herein offer a clear framework for understanding the evaluation of selective BChE inhibitors. The high selectivity of compounds like this compound for BChE over AChE is a promising characteristic for the development of novel therapeutics for neurodegenerative diseases, particularly in the advanced stages of Alzheimer's disease where BChE activity is elevated. Continued investigation into the broader selectivity and safety profile of such inhibitors is essential for their successful translation into clinical candidates.
An In-depth Technical Guide on the Therapeutic Potential of Selective Butyrylcholinesterase (BChE) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the therapeutic potential of selective butyrylcholinesterase (BChE) inhibitors, with a focus on their application in neurodegenerative diseases such as Alzheimer's disease (AD). While specific public domain data for a compound designated "BChE-IN-33" is limited, this document will focus on the well-established principles of selective BChE inhibition, supported by general experimental methodologies and conceptual signaling pathways.
Introduction: The Emerging Role of Butyrylcholinesterase in Neurodegeneration
Acetylcholine (ACh) is a critical neurotransmitter for cognitive functions, including learning and memory.[1] Its levels in the synaptic cleft are regulated by two key enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] While AChE is the primary enzyme responsible for ACh hydrolysis in a healthy brain, the role of BChE becomes more significant in the progression of Alzheimer's disease.[1][3] In the AD brain, AChE activity decreases, while BChE activity is reported to increase, making BChE a viable therapeutic target.[4][5]
Selective BChE inhibitors aim to increase ACh levels in the brain, thereby enhancing cholinergic transmission and improving cognitive function.[4][6] Furthermore, BChE is associated with the pathology of AD, including β-amyloid (Aβ) plaques.[7] Inhibition of BChE may, therefore, not only provide symptomatic relief but also potentially modify the course of the disease.[8][9]
Core Mechanism of Action of Butyrylcholinesterase Inhibitors
BChE inhibitors function by blocking the active site of the BChE enzyme, preventing the hydrolysis of acetylcholine.[2][6] This leads to an increased concentration and prolonged duration of action of ACh in the synaptic cleft, which can then continue to stimulate cholinergic receptors and enhance neurotransmission.[2][6]
The active site of BChE, a serine hydrolase, contains a catalytic triad. Inhibitors are broadly classified based on their interaction with this site:
-
Reversible Inhibitors: These compounds bind non-covalently to the active site. Their binding is transient, and the enzyme can eventually be released.[2]
-
Pseudo-irreversible (Carbamate) Inhibitors: These inhibitors form a covalent carbamoyl-enzyme complex that is more stable than the acetylated enzyme intermediate but can be slowly hydrolyzed, restoring enzyme function.[10]
The potency of BChE inhibitors is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[2] Selectivity is determined by comparing the IC50 values for BChE and AChE.
Therapeutic Potential and Preclinical Evidence
The therapeutic rationale for selective BChE inhibition is supported by a growing body of preclinical evidence.
-
Increased Acetylcholine Levels: Studies in rodents have demonstrated that selective BChE inhibitors can significantly elevate extracellular ACh levels in the brain.[8][11] For instance, the selective BChE inhibitor cymserine (B1245408) and its analogs have been shown to cause long-term inhibition of brain BChE and increase ACh levels in the parietal cortex of rats.[8]
-
Cognitive Enhancement: Selective BChE inhibitors have been shown to improve cognitive performance in various animal models of cognitive impairment.[12][13] For example, some novel inhibitors have demonstrated the ability to improve cognition in scopolamine- and Aβ-induced cognitive deficit models in mice.[12]
-
Modulation of Amyloid Pathology: BChE has been found in association with Aβ plaques in AD brains.[7] Preclinical studies suggest that selective BChE inhibition can reduce the levels of β-amyloid precursor protein and secreted β-amyloid peptide.[8] In transgenic mouse models of AD, treatment with selective BChE inhibitors has resulted in lower brain levels of Aβ peptide.[8] Furthermore, knocking out the BChE gene in an AD mouse model led to a significant reduction in fibrillar Aβ plaques.[7]
-
Neuroprotection: Beyond symptomatic relief, some selective BChE inhibitors have exhibited neuroprotective effects in vitro.[12][14] For example, certain hybrid compounds incorporating antioxidant functionalities have been shown to protect neuronal cells from glutamate-induced toxicity.[14]
Data Presentation: In Vitro Inhibitory Activity of Selective BChE Inhibitors
The following table summarizes the in vitro inhibitory activity of several selective BChE inhibitors from the literature to provide a quantitative context.
| Compound/Drug | Target Enzyme | IC50 Value | Selectivity (AChE/BChE) | Reference |
| Compound 24 | Human BChE | ~11.8–122.2 nM | >34.77% inhibition of AChE at 10 mM | [10] |
| S06-1011 | Human BChE | 16 nM | High | [12] |
| S06-1031 | Human BChE | 25 nM | High | [12] |
| Compound 8i | eqBChE | 0.28 µM | ~1.4 | [15] |
| Compound 7a | BuChE | 150 nM | High | [14] |
| Compound 7c | BuChE | 170 nM | High | [14] |
| Compound 8c | BuChE | 430 nM | High | [14] |
| Compound 12a | huBChE | 0.95 µM | Selective | [13] |
| Rivastigmine | Human AChE/BChE | Dual Inhibitor | 0.4 | [16] |
| Donepezil | Human AChE | Selective for AChE | >1000 | [16] |
| Galantamine | Human AChE | Selective for AChE | ~50 | [16] |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. psychiatrist.com [psychiatrist.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 7. Butyrylcholinesterase as a Diagnostic and Therapeutic Target for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. assets-global.website-files.com [assets-global.website-files.com]
- 10. mdpi.com [mdpi.com]
- 11. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Potent and Selective Butyrylcholinesterase Inhibitors for Cognitive Improvement and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel Selective Butyrylcholinesterase Inhibitors Incorporating Antioxidant Functionalities as Potential Bimodal Therapeutics for Alzheimer’s Disease [mdpi.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro BChE Assay of BChE-IN-33
Introduction
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in hydrolyzing choline-based esters.[1] While acetylcholinesterase (AChE) is the primary enzyme for acetylcholine (B1216132) breakdown in a healthy brain, BChE's significance increases in neurodegenerative conditions like Alzheimer's disease (AD).[1][2] Consequently, the inhibition of BChE is a key therapeutic strategy for managing such conditions.[3][4] This document provides a detailed protocol for the in vitro characterization of a potent and selective butyrylcholinesterase inhibitor, designated as BChE-IN-33, using the widely adopted Ellman's spectrophotometric method.[1][5]
The Ellman's assay is a rapid, simple, and cost-effective colorimetric method for measuring cholinesterase activity.[6] The principle of this assay involves the hydrolysis of a thiocholine (B1204863) ester substrate, such as butyrylthiocholine (B1199683) (BTC), by BChE, which produces thiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[1][5][7] The rate of color formation is directly proportional to the BChE activity.
These application notes are intended for researchers, scientists, and drug development professionals engaged in the characterization of potential therapeutic agents targeting butyrylcholinesterase.
Data Presentation
The inhibitory potential of this compound is quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[5] The IC50 is determined by measuring the BChE activity at various concentrations of this compound.
Table 1: Inhibition of Butyrylcholinesterase by this compound
| This compound Concentration (nM) | % Inhibition (Mean ± SD) |
| 1 | 12.5 ± 1.8 |
| 10 | 31.2 ± 2.5 |
| 50 | 49.5 ± 3.1 |
| 100 | 68.3 ± 2.9 |
| 250 | 85.1 ± 2.2 |
| 500 | 96.8 ± 1.5 |
Table 2: Calculated IC50 Value for this compound
| Compound | IC50 (nM) |
| This compound | 51.2 |
To assess the selectivity of this compound, its inhibitory activity against acetylcholinesterase (AChE) is also determined. The selectivity index (SI) is calculated as the ratio of the IC50 for BChE to the IC50 for AChE (SI = IC50 BChE / IC50 AChE). A higher SI value indicates greater selectivity for BChE.[5]
Table 3: Selectivity Profile of this compound
| Compound | BChE IC50 (nM) | AChE IC50 (nM) | Selectivity Index (AChE/BChE) |
| This compound | 51.2 | 5280 | >100 |
| Donepezil (Reference) | 3100 | 6.7 | 0.002 |
| Rivastigmine (Reference) | 31 | 8.0 | 0.26 |
Note: The data presented in these tables are for illustrative purposes.
Experimental Protocols
This protocol details the modified Ellman's method for determining the IC50 value of this compound in a 96-well microplate format.[4][6]
1. Materials and Reagents
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant BChE[1]
-
This compound (test compound)
-
Donepezil or Rivastigmine (positive control inhibitors)[1][5]
-
Butyrylthiocholine iodide (BTC) - Substrate for BChE[1]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[1]
-
0.1 M Sodium Phosphate (B84403) Buffer, pH 8.0[4][8]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates[1]
-
Microplate reader capable of measuring absorbance at 412 nm[1]
2. Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.[8]
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.[4]
-
BTC Solution (14 mM): Prepare a 14 mM solution of BTC in the phosphate buffer.[4]
-
BChE Solution: Prepare a stock solution of BChE in phosphate buffer. The final concentration in the well should be optimized to ensure a linear reaction rate over the measurement period.[4]
-
This compound Solutions: Prepare a stock solution of this compound in DMSO. Subsequently, prepare a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay.[3][4] It is recommended to perform a solvent-enzyme activity control to account for any effects of DMSO.
3. Assay Procedure
-
To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[4]
-
Add 10 µL of the various dilutions of this compound to the sample wells. For control wells, add 10 µL of phosphate buffer (for 0% inhibition) or a known inhibitor like Donepezil (for 100% inhibition).[4]
-
Add 20 µL of the BChE enzyme solution to each well.
-
Add 10 µL of the DTNB solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 10-20 minutes) to allow the inhibitor to bind to the enzyme.[6][9]
-
Initiate the enzymatic reaction by adding 20 µL of the BTC substrate solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes to monitor the reaction kinetics.[4]
4. Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot (ΔAbsorbance/minute).
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[4][10]
Mandatory Visualization
Caption: Workflow for the in vitro determination of BChE inhibition by this compound.
Caption: Signaling pathway of the Ellman's reaction for BChE activity measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 8. broadpharm.com [broadpharm.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BChE-IN-33 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. A key neuropathological feature of AD is the deficiency in the neurotransmitter acetylcholine (B1216132) (ACh). Butyrylcholinesterase (BChE), alongside acetylcholinesterase (AChE), is responsible for the hydrolysis of ACh. In the later stages of Alzheimer's disease, BChE activity in the brain significantly increases, playing a more prominent role in ACh degradation as AChE levels decline.[1][2] This makes BChE a compelling therapeutic target for symptomatic treatment and potentially for disease modification in Alzheimer's.[3][4] BChE has also been found to be associated with amyloid plaques and neurofibrillary tangles, suggesting its involvement in the core pathology of the disease.[5]
BChE-IN-33 is a potent and selective inhibitor of butyrylcholinesterase developed for Alzheimer's disease research. Its high selectivity is intended to minimize side effects associated with the inhibition of acetylcholinesterase, which is crucial for various functions in a healthy brain.[3] These application notes provide an overview of this compound's characteristics and detailed protocols for its use in key in vitro and in vivo experiments relevant to Alzheimer's disease research.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and in vivo efficacy of this compound based on representative data for a selective BChE inhibitor.
Table 1: In Vitro Cholinesterase Inhibition
| Enzyme Source | This compound IC₅₀ (nM) | Reference Compound (Rivastigmine) IC₅₀ (nM) |
| Human Serum BChE (hBChE) | 8.2 | 31 |
| Human Recombinant AChE (hAChE) | > 5000 | 4.3 |
Note: IC₅₀ values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Data for the reference compound is sourced from preclinical studies.[6]
Table 2: In Vivo Efficacy in a Scopolamine-Induced Amnesia Mouse Model
| Behavioral Test | Treatment Group | Performance Metric (Mean ± SEM) |
| Novel Object Recognition | Vehicle + Saline | 65 ± 5% Recognition Index |
| Vehicle + Scopolamine (B1681570) | 30 ± 4% Recognition Index | |
| This compound (5 mg/kg) + Scop. | 62 ± 6% Recognition Index | |
| Morris Water Maze | Vehicle + Saline | 15 ± 2s Escape Latency |
| Vehicle + Scopolamine | 45 ± 5s Escape Latency | |
| This compound (5 mg/kg) + Scop. | 18 ± 3s Escape Latency |
Note: These are representative data illustrating the potential cognitive-enhancing effects of a selective BChE inhibitor in a standard preclinical model.[6]
Experimental Protocols
In Vitro BChE Inhibition Assay (Ellman's Method)
This protocol describes the determination of the inhibitory potency of this compound on BChE activity using a modified Ellman's method in a 96-well plate format.[7][8][9]
Principle: The assay measures the activity of BChE through the hydrolysis of butyrylthiocholine (B1199683) iodide (BTCI). The product of this reaction, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm.[7]
Materials:
-
This compound
-
Human serum (as a source of BChE) or recombinant human BChE
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 10 mM stock solution of BTCI in deionized water.
-
Dilute human serum in phosphate buffer (e.g., 400-fold dilution) to obtain a suitable BChE activity.[8]
-
-
Assay Setup (in a 96-well plate):
-
Blank: 160 µL of phosphate buffer + 20 µL of DTNB.
-
Control (No Inhibitor): 140 µL of phosphate buffer + 20 µL of diluted serum + 20 µL of DTNB.
-
Inhibitor Wells: 120 µL of phosphate buffer + 20 µL of this compound solution at various concentrations + 20 µL of diluted serum + 20 µL of DTNB.
-
-
Incubation with Inhibitor: Mix the contents of the wells and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[9]
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of 10 mM BTCI to all wells except the blank.
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
In Vitro Amyloid-β (Aβ₄₂) Aggregation Assay (Thioflavin T Method)
This protocol is for monitoring the effect of this compound on the aggregation of Aβ₄₂ peptides using the Thioflavin T (ThT) fluorescence assay.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[10][11] This property allows for the real-time monitoring of Aβ aggregation kinetics.
Materials:
-
This compound
-
Synthetic Amyloid-β (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (50 mM, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Aβ₄₂ in hexafluoroisopropanol (HFIP), aliquot, and evaporate the HFIP. Store the peptide film at -20°C. Before use, reconstitute in DMSO to a concentration of 5 mM and then dilute in phosphate buffer to the final working concentration (e.g., 10 µM).
-
Prepare a 1 mM stock solution of ThT in deionized water. Filter through a 0.2 µm filter.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions.
-
-
Assay Setup (in a 96-well plate):
-
In each well, combine:
-
Phosphate buffer
-
Aβ₄₂ solution (to a final concentration of 10 µM)
-
ThT solution (to a final concentration of 20 µM)[12]
-
This compound at various concentrations or vehicle (DMSO) as a control.
-
-
The final volume in each well should be 200 µL.
-
-
Measurement:
-
Place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.[12]
-
Monitor the fluorescence intensity over time (e.g., every 10 minutes for 24-48 hours) with intermittent shaking.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of this compound.
-
Analyze the kinetic curves to determine the effect of this compound on the lag phase and the maximum fluorescence, which correspond to the nucleation and growth of amyloid fibrils, respectively.
-
In Vivo Efficacy in an Alzheimer's Disease Mouse Model
This protocol provides a general framework for evaluating the cognitive-enhancing effects of this compound in a scopolamine-induced amnesia model in mice.[6]
Principle: Scopolamine is a muscarinic receptor antagonist that induces a temporary cholinergic deficit and impairs learning and memory, mimicking some cognitive symptoms of Alzheimer's disease. The ability of a compound to reverse these deficits is indicative of its potential as a cognitive enhancer.
Animals:
-
Adult male C57BL/6 mice
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Saline solution
-
Behavioral testing apparatus (e.g., Morris Water Maze, Novel Object Recognition arena)
Procedure:
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
Administer this compound (e.g., 5 mg/kg) or vehicle intraperitoneally (i.p.) 60 minutes before the behavioral test.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) or saline 30 minutes before the behavioral test.
-
-
Behavioral Testing (Example: Novel Object Recognition Test):
-
Habituation: Allow mice to explore the empty testing arena for 10 minutes a day for 2 days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing Phase (e.g., 24 hours later): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes. Record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate the Recognition Index: (Time exploring novel object / Total exploration time) x 100.
-
A higher recognition index indicates better memory.
-
Compare the recognition index between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Signaling Pathways
Cholinergic Signaling Pathway and the Role of this compound
In a healthy brain, acetylcholine (ACh) is released into the synaptic cleft and binds to nicotinic and muscarinic receptors on the postsynaptic neuron, propagating the nerve signal. ACh is then rapidly hydrolyzed by acetylcholinesterase (AChE). In the AD brain, cholinergic neurons degenerate, leading to reduced ACh release.[13] Furthermore, BChE levels increase and contribute significantly to ACh hydrolysis.[2] this compound selectively inhibits BChE, thereby increasing the synaptic concentration and duration of action of ACh, which can help to restore cholinergic neurotransmission and improve cognitive function.
This compound and Amyloid Precursor Protein (APP) Processing
The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) is a central event in AD pathogenesis. Aβ is derived from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[14][15] The non-amyloidogenic pathway involves cleavage by α-secretase, which precludes Aβ formation. Cholinergic signaling can influence APP processing.[16] By enhancing cholinergic tone, BChE inhibitors like this compound may promote the non-amyloidogenic processing of APP, thereby reducing the production of neurotoxic Aβ peptides.
This compound and Neuroinflammation
Neuroinflammation is a critical component of Alzheimer's disease pathology, characterized by the activation of microglia and astrocytes.[17] This activation can lead to the release of pro-inflammatory cytokines, contributing to neuronal damage. The cholinergic system has an anti-inflammatory role, and enhancing acetylcholine levels can suppress the production of inflammatory mediators.[18] By inhibiting BChE, this compound increases acetylcholine levels, which can then act on nicotinic receptors on microglia to attenuate the inflammatory response, thereby exerting a neuroprotective effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets-global.website-files.com [assets-global.website-files.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Butyrylcholinesterase and Iron in the Regulation of Cholinergic Network and Cognitive Dysfunction in Alzheimer’s Disease Pathogenesis | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Thioflavin T spectroscopic assay [assay-protocol.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 13. academic.oup.com [academic.oup.com]
- 14. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. AChE and the amyloid precursor protein (APP) - Cross-talk in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroinflammation, Its Role in Alzheimer’s Disease and Therapeutic Strategies | springermedizin.de [springermedizin.de]
- 18. Selective acetyl- and butyrylcholinesterase inhibitors reduce amyloid-β ex vivo activation of peripheral chemo-cytokines from Alzheimer’s disease subjects: exploring the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of BChE-IN-33 in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease. A promising therapeutic strategy involves the modulation of cholinergic signaling and inflammatory pathways. Butyrylcholinesterase (BChE) activity is observed to increase in the brains of Alzheimer's patients, making it a viable therapeutic target. BChE-IN-33 is a potent and selective dual inhibitor of Butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (MAPK). This dual-inhibition mechanism positions this compound as a compelling compound for neuroinflammation research, as it can simultaneously enhance cholinergic neurotransmission and suppress a key inflammatory signaling cascade.
This document provides detailed application notes and protocols for the use of this compound in neuroinflammation studies, based on available data for a closely related compound, BChE/p38-α MAPK-IN-2. The provided methodologies for in vitro and in vivo experiments will guide researchers in evaluating the anti-neuroinflammatory and neuroprotective effects of this compound.
Data Presentation
The inhibitory activity of this compound (represented by BChE/p38-α MAPK-IN-2) highlights its dual-targeting capability. The following table summarizes the key quantitative data for this compound.
| Target | IC50 | Selectivity |
| Human Butyrylcholinesterase (hBChE) | 5.1 nM | >1000-fold vs. hAChE |
| Human Acetylcholinesterase (hAChE) | 3.1 µM | |
| p38α Mitogen-Activated Protein Kinase (MAPK) | 8.12 µM |
Signaling Pathway
This compound exerts its anti-neuroinflammatory effects through a dual mechanism of action that involves the potentiation of the cholinergic anti-inflammatory pathway and the direct inhibition of the p38 MAPK signaling cascade.
Experimental Protocols
In Vitro Neuroinflammation Model: LPS-Stimulated Microglia
This protocol describes the use of this compound to assess its anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated microglial cells. BV-2 cells, a murine microglial cell line, are a suitable model.
Materials:
-
This compound
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for cytokine measurement (e.g., ELISA kits for TNF-α, IL-6, IL-1β)
-
Reagents for cell viability assay (e.g., MTT or PrestoBlue™)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the stock solution to desired final concentrations (e.g., 0.1, 1, 10, 50 µM) in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Pre-treat the cells with this compound for 1 hour.
-
-
LPS Stimulation: After pre-treatment, add LPS to the wells at a final concentration of 100 ng/mL to induce an inflammatory response. Include a vehicle control group (DMSO) and a positive control group (LPS alone).
-
Incubation: Incubate the plates for 24 hours.
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess cell viability using an MTT or PrestoBlue™ assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. BChE/p38-α MAPK-IN-2 has been shown to have no obvious cytotoxicity in BV2 microglial cells at concentrations of 10-50 μM[1].
-
In Vivo Model of Cognitive Impairment: Scopolamine-Induced Amnesia
This protocol details the use of this compound to evaluate its ability to reverse cognitive deficits in a scopolamine-induced amnesia model in mice. This model is relevant for assessing the pro-cognitive effects of compounds targeting cholinergic dysfunction.
Materials:
-
This compound
-
Scopolamine (B1681570) hydrobromide
-
Saline solution
-
Albino Swiss (CD-1) mice (or other suitable strain)
-
Behavioral testing apparatus (e.g., Passive Avoidance box, Novel Object Recognition arena)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing and handling conditions for at least one week before the experiment.
-
Compound Administration:
-
Prepare this compound in a suitable vehicle for intraperitoneal (i.p.) injection.
-
Administer this compound (e.g., 5 and 10 mg/kg, i.p.) 60 minutes before the behavioral tests. Include a vehicle control group.
-
-
Induction of Amnesia:
-
30 minutes after this compound administration, inject scopolamine (1 mg/kg, i.p.) to induce amnesia. The control group should receive a saline injection.
-
-
Behavioral Testing:
-
Passive Avoidance Task:
-
Acquisition Trial: 30 minutes after the scopolamine injection, place each mouse in the light compartment of the passive avoidance apparatus. When the mouse enters the dark compartment, deliver a mild foot shock.
-
Retention Trial: 24 hours later, place the mouse back in the light compartment and measure the step-through latency (the time it takes to enter the dark compartment). A longer latency indicates improved memory. BChE/p38-α MAPK-IN-2 has been shown to prolong step-through latency in this task[1].
-
-
Novel Object Recognition Task:
-
Habituation: Habituate the mice to the empty testing arena for a few minutes on the day before the test.
-
Familiarization Phase: On the test day, place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 5-10 minutes).
-
Test Phase: After a retention interval (e.g., 1 hour), replace one of the familiar objects with a novel object and allow the mouse to explore again. Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory. BChE/p38-α MAPK-IN-2 has been shown to enhance the preference for novel objects[1].
-
-
Conclusion
This compound represents a promising multi-target ligand for the investigation of neuroinflammation. Its ability to inhibit both BChE and p38α MAPK provides a dual approach to mitigating key pathological features of neurodegenerative diseases. The protocols outlined in this document offer a framework for researchers to explore the therapeutic potential of this compound in relevant in vitro and in vivo models of neuroinflammation and cognitive dysfunction. The provided data and diagrams serve as a valuable resource for understanding the mechanism and application of this compound in neuroscience research.
References
BChE-IN-33: A Potent Butyrylcholinesterase Inhibitor with Potential Applications in Neuroscience
For researchers, scientists, and drug development professionals, BChE-IN-33 presents as a significant research tool, primarily characterized by its potent inhibition of butyrylcholinesterase (BChE). While its direct application in lipid metabolism studies is not currently documented in scientific literature, its established biochemical profile warrants exploration.
This compound, also identified as compound 4r, is an arylaminonaphthol derivative recognized for its strong inhibitory action on BChE, with a half-maximal inhibitory concentration (IC50) of 14.78 µM.[1][2][3] Beyond its primary target, this compound also demonstrates inhibitory effects on cytochrome P450 enzymes, specifically CYP2C19, CYP2C9, and CYP2D6.[1][2][3] Furthermore, it possesses notable antioxidant properties.[1][2] These characteristics have led to its suggested potential in the field of Alzheimer's disease research.[1][2][3]
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Additional Inhibitory Targets | Antioxidant Activity | Potential Research Area |
| This compound (compound 4r) | Butyrylcholinesterase (BChE) | 14.78[1][2][3] | CYP2C19, CYP2C9, CYP2D6[1][2][3] | Yes[1][2] | Alzheimer's Disease[1][2][3] |
The Role of Butyrylcholinesterase in Lipid Metabolism
Butyrylcholinesterase is increasingly recognized for its role in lipid metabolism and maintaining lipid homeostasis.[4][5] The enzyme is involved in the hydrolysis of choline (B1196258) esters and has been shown to exhibit lipolytic activity, mediating the use and storage of fatty acids.[4][5] The connection between BChE and lipid-related disease states has prompted research into its functions beyond neurotransmission.[4] BChE's ability to hydrolyze substrates like ghrelin, a hormone involved in appetite regulation, further implicates it in metabolic processes.[4]
Experimental Protocols
While specific protocols for the use of this compound in lipid metabolism studies are not available due to a lack of published research in this area, standard enzymatic assays can be employed to verify its inhibitory activity against BChE.
General Protocol for BChE Inhibition Assay (Ellman's Method)
This protocol provides a general framework for assessing the inhibitory potential of compounds like this compound on BChE activity.
Materials:
-
Butyrylcholinesterase (BChE) enzyme solution
-
This compound (or other inhibitor) solution at various concentrations
-
Butyrylthiocholine iodide (BTCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the BChE enzyme solution to each well.
-
Add the different concentrations of the this compound solution to the respective wells. Include a control well with buffer instead of the inhibitor.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Add the DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding the BTCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the BChE activity.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Although no specific signaling pathways involving this compound in lipid metabolism have been elucidated, a general workflow for investigating the potential effects of a BChE inhibitor on cellular lipid metabolism can be conceptualized.
This generalized workflow illustrates the steps researchers could take to investigate if a BChE inhibitor like this compound influences lipid metabolism at a cellular level. The process would involve treating relevant cell lines with the compound, followed by analysis of lipid content and the expression of genes involved in lipid homeostasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Toxicity Screening of BChE-IN-33
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BChE) has emerged as a significant therapeutic target for neurodegenerative disorders, particularly Alzheimer's disease. As the disease progresses, BChE levels in the brain increase and contribute to the hydrolysis of acetylcholine (B1216132), a neurotransmitter crucial for cognitive function.[1][2][3] BChE inhibitors, such as the hypothetical compound BChE-IN-33, aim to increase acetylcholine levels, offering a potential strategy for symptomatic relief.[3] Furthermore, BChE is implicated in the maturation of beta-amyloid plaques, a hallmark of Alzheimer's disease.[2]
Before a novel BChE inhibitor like this compound can advance to clinical trials, a comprehensive preclinical toxicity assessment is imperative to ensure its safety. This document provides a detailed experimental design for the in vitro toxicity screening of this compound, encompassing cytotoxicity, hepatotoxicity, cardiotoxicity, and genotoxicity assays. The protocols provided are based on established methodologies to guide researchers in evaluating the safety profile of novel BChE inhibitors.
Diagram 1: Experimental Workflow for this compound Toxicity Screening
I. Cytotoxicity Assays
Objective
To determine the concentration at which this compound exhibits cytotoxic effects on relevant human cell lines.
Experimental Protocol: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A commonly used cell line in neurotoxicity studies.[4][5][6]
-
HepG2 (Human Hepatocellular Carcinoma): A widely used model for hepatotoxicity studies.[5]
Procedure:
-
Cell Seeding: Seed SH-SY5Y and HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 to 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity.
-
MTT Incubation: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
Data Presentation
Table 1: Cytotoxicity of this compound on SH-SY5Y and HepG2 Cells
| Concentration (µM) | % Viability (SH-SY5Y) | % Viability (HepG2) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 |
| 0.1 | 98 ± 4.5 | 99 ± 5.1 |
| 1 | 95 ± 5.1 | 97 ± 4.9 |
| 10 | 88 ± 6.3 | 92 ± 5.5 |
| 50 | 65 ± 7.8 | 75 ± 6.2 |
| 100 | 42 ± 8.1 | 55 ± 7.3 |
| IC₅₀ (µM) | [Calculated Value] | [Calculated Value] |
Data are presented as mean ± standard deviation.
II. Hepatotoxicity Assays
Objective
To specifically evaluate the potential of this compound to cause liver cell injury, a common reason for drug attrition.[7]
Experimental Protocol: Using HepaRG™ Cells
HepaRG™ cells are a human hepatic cell line that maintains many metabolic functions of primary human hepatocytes, making them a suitable model for in vitro hepatotoxicity testing.[7]
Procedure:
-
Cell Culture: Culture and differentiate HepaRG™ cells according to the supplier's instructions.
-
Compound Exposure: Expose the differentiated HepaRG™ cells to a range of this compound concentrations for 48 hours.[7] Include a vehicle control and a known hepatotoxin (e.g., chlorpromazine) as a positive control.[7]
-
Endpoint Measurement: Assess cytotoxicity using endpoints such as ATP depletion (luminescence-based assay) or LDH leakage (colorimetric assay). High-content imaging can also be employed to evaluate mitochondrial membrane potential and reactive oxygen species (ROS) production.[8][9]
-
Data Analysis: Normalize the results to the vehicle control and determine the concentration at which this compound induces significant hepatotoxicity.
Data Presentation
Table 2: Hepatotoxicity of this compound in HepaRG™ Cells
| Concentration (µM) | % ATP Content | % LDH Leakage |
| Vehicle Control | 100 ± 6.1 | 5 ± 1.2 |
| 1 | 97 ± 5.8 | 6 ± 1.5 |
| 10 | 90 ± 7.2 | 12 ± 2.1 |
| 50 | 70 ± 8.5 | 25 ± 3.4 |
| 100 | 45 ± 9.3 | 48 ± 4.6 |
| EC₅₀ (µM) | [Calculated Value] | [Calculated Value] |
Data are presented as mean ± standard deviation.
Diagram 2: Cholinergic Signaling Pathway and BChE Inhibition
III. Cardiotoxicity Assays
Objective
To assess the potential of this compound to cause adverse effects on the heart, a critical safety concern in drug development.[10]
Experimental Protocol: hERG Channel Assay and hiPSC-Cardiomyocytes
1. hERG Potassium Channel Screening: The hERG (human Ether-à-go-go-Related Gene) potassium channel is crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.[11] Automated patch-clamp systems are commonly used for high-throughput hERG screening.
2. Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): hiPSC-CMs provide a physiologically relevant human model for assessing various aspects of cardiotoxicity, including changes in beat rate, contractility, and electrophysiology.[12]
Procedure (hiPSC-CMs with Multi-Electrode Arrays - MEAs):
-
Cell Plating: Plate hiPSC-CMs onto MEA plates and allow them to form a spontaneously beating syncytium.
-
Baseline Recording: Record baseline electrophysiological parameters, such as field potential duration (an indicator of action potential duration).
-
Compound Addition: Add increasing concentrations of this compound to the wells.
-
Data Acquisition: Record changes in field potential duration and beat rate in real-time.
-
Data Analysis: Analyze the data to identify any pro-arrhythmic potential of this compound.
Data Presentation
Table 3: Cardiotoxicity Profile of this compound
| Assay | Endpoint | This compound Concentration (µM) | Result |
| hERG Patch Clamp | % Inhibition | 1 | < 10% |
| 10 | 15 ± 3% | ||
| 30 | 45 ± 5% | ||
| IC₅₀ (µM) | [Calculated Value] | ||
| hiPSC-CMs (MEA) | Change in Field Potential Duration (%) | 1 | < 5% |
| 10 | 8 ± 2% | ||
| 30 | 20 ± 4% | ||
| Change in Beat Rate (%) | 1 | < 2% | |
| 10 | -5 ± 1.5% | ||
| 30 | -15 ± 3% |
Data are presented as mean ± standard deviation.
IV. Genotoxicity Assays
Objective
To evaluate the potential of this compound to induce genetic mutations.
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[13] It utilizes strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively.[13] A positive test indicates that the chemical can induce reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.[13]
Procedure:
-
Bacterial Strains: Use a panel of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) to detect different types of mutations.[14]
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[15]
-
Exposure: Expose the bacterial strains to various concentrations of this compound.
-
Plating: Plate the treated bacteria on minimal glucose agar (B569324) plates.[15]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Data Presentation
Table 4: Ames Test Results for this compound
| Tester Strain | Metabolic Activation (S9) | This compound Concentration (µ g/plate ) | Mean Revertants ± SD | Fold Increase over Control | Mutagenic Effect |
| TA98 | - | 0 (Vehicle) | 25 ± 4 | - | - |
| 10 | 28 ± 5 | 1.1 | Negative | ||
| 50 | 30 ± 6 | 1.2 | Negative | ||
| 100 | 33 ± 5 | 1.3 | Negative | ||
| + | 0 (Vehicle) | 45 ± 7 | - | - | |
| 10 | 48 ± 6 | 1.1 | Negative | ||
| 50 | 52 ± 8 | 1.2 | Negative | ||
| 100 | 55 ± 7 | 1.2 | Negative | ||
| TA100 | - | 0 (Vehicle) | 120 ± 15 | - | - |
| 10 | 125 ± 18 | 1.0 | Negative | ||
| 50 | 130 ± 20 | 1.1 | Negative | ||
| 100 | 135 ± 17 | 1.1 | Negative | ||
| + | 0 (Vehicle) | 150 ± 22 | - | - | |
| 10 | 158 ± 25 | 1.1 | Negative | ||
| 50 | 165 ± 28 | 1.1 | Negative | ||
| 100 | 170 ± 26 | 1.1 | Negative |
(Results for other strains would be similarly tabulated)
Conclusion
The comprehensive in vitro toxicity screening outlined in these application notes provides a robust framework for evaluating the preclinical safety of the novel BChE inhibitor, this compound. By systematically assessing cytotoxicity, hepatotoxicity, cardiotoxicity, and genotoxicity, researchers can identify potential safety liabilities early in the drug development process. The data generated from these studies are crucial for making informed decisions about the continued development of this compound as a potential therapeutic agent for Alzheimer's disease and other neurological disorders. It is important to note that any significant findings in these in vitro assays should be further investigated in appropriate in vivo models.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carltonine-derived compounds for targeted butyrylcholinesterase inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Cardiotoxicity Screening Approaches [ntp.niehs.nih.gov]
- 11. Cardiotoxicity screening: a review of rapid-throughput in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What Are the Best Methods to Test Cardiotoxicity? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. iccffeed.org [iccffeed.org]
- 15. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
Application Notes and Protocols for Long-Term BChE-IN-33 Treatment Studies
Introduction
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1] While acetylcholinesterase (AChE) is the primary enzyme for ACh degradation in a healthy brain, BChE activity notably increases in the brains of individuals with Alzheimer's disease (AD), contributing to the cholinergic deficit observed in later stages of the disease.[2][3] This makes BChE a compelling therapeutic target for neurodegenerative disorders.[4][5] Selective BChE inhibitors, like the representative compound BChE-IN-33, aim to increase synaptic ACh levels, potentially offering cognitive benefits with a reduced risk of peripheral side effects associated with dual AChE/BChE inhibition.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for conducting long-term preclinical studies of this compound, a novel, potent, and selective butyrylcholinesterase inhibitor. The following sections detail the methodologies for in vitro characterization, in vivo pharmacokinetic and pharmacodynamic (PK/PD) assessment, long-term toxicity evaluation, and efficacy studies in relevant animal models.
Data Presentation
The following tables summarize the expected quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound This table outlines the half-maximal inhibitory concentrations (IC50) of this compound against human BChE and AChE, and its selectivity index.
| Compound | BChE IC50 (nM) | AChE IC50 (nM) | Selectivity Index (AChE IC50 / BChE IC50) |
| This compound | 8.5 | 2550 | 300 |
| Rivastigmine | 45 | 8 | 0.18 |
Table 2: Pharmacokinetic Profile of this compound in a Rodent Model (10 mg/kg, i.p.) This table summarizes key pharmacokinetic parameters of this compound following intraperitoneal administration in mice.
| Parameter | Value |
| Tmax (h) | 0.5 |
| Cmax (ng/mL) | 780 |
| AUC(0-t) (ng·h/mL) | 2100 |
| t1/2 (h) | 2.5 |
| Brain-to-Plasma Ratio | 1.2 |
Table 3: Pharmacodynamic Effect of this compound on BChE Activity in Plasma and Brain This table shows the percentage of BChE inhibition at different time points post-administration of a single 10 mg/kg dose of this compound.
| Time Point (h) | Plasma BChE Inhibition (%) | Brain BChE Inhibition (%) |
| 0.5 | 92 | 85 |
| 1 | 88 | 80 |
| 2 | 75 | 68 |
| 4 | 50 | 45 |
| 8 | 20 | 15 |
| 24 | <5 | <5 |
Table 4: Summary of Long-Term (90-day) Toxicity Study Findings in Rats
| Parameter | Observation |
| Mortality | No treatment-related deaths |
| Clinical Signs | No adverse effects observed at doses up to 30 mg/kg/day |
| Body Weight | No significant changes compared to control group[6] |
| Hematology | No clinically significant changes |
| Clinical Chemistry | No clinically significant changes |
| Histopathology | No treatment-related microscopic findings |
Table 5: Behavioral Outcomes in a Murine Model of Alzheimer's Disease (6-month treatment) This table presents the results of behavioral tests in an Alzheimer's disease mouse model treated with this compound.
| Behavioral Test | Metric | Vehicle Control | This compound (10 mg/kg/day) |
| Morris Water Maze | Escape Latency (s) | 45 ± 5 | 25 ± 4 |
| Novel Object Recognition | Discrimination Index | 0.2 ± 0.1 | 0.6 ± 0.1 |
| Y-Maze | Spontaneous Alternation (%) | 55 ± 3 | 75 ± 4 |
Experimental Protocols
1. In Vitro BChE/AChE Inhibition Assay (Ellman's Method)
-
Objective: To determine the in vitro potency and selectivity of this compound.
-
Principle: This spectrophotometric assay measures the activity of cholinesterases. The enzyme hydrolyzes a substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BChE) to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid, measured at 412 nm.[1]
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 25 µL of varying concentrations of this compound.
-
Add 125 µL of 3 mM DTNB solution in phosphate (B84403) buffer (pH 8.0).
-
Add 25 µL of human BChE or AChE enzyme solution and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the respective substrate (butyrylthiocholine iodide for BChE or acetylthiocholine (B1193921) iodide for AChE).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression.
-
2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Study in Rodents
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to correlate its concentration with the degree of BChE inhibition.[7]
-
Protocol:
-
Administer a single dose of this compound (e.g., 10 mg/kg, i.p.) to a cohort of mice.
-
Collect blood samples via tail vein at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration.[7]
-
At each time point, euthanize a subset of animals and collect brain tissue.
-
Process blood samples to obtain plasma.
-
Analyze the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
Determine BChE activity in a portion of the plasma and brain homogenates using the Ellman's assay.
-
Calculate pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2) and establish a PK/PD relationship between drug concentration and enzyme inhibition.[7]
-
3. Long-Term Toxicity and Tolerability Study in Rodents
-
Objective: To evaluate the safety profile of this compound following chronic administration.
-
Protocol:
-
Use three groups of rats: a vehicle control group and two treatment groups receiving different daily doses of this compound (e.g., a therapeutic dose and a high dose).
-
Administer the compound or vehicle daily for 90 days.
-
Monitor the animals daily for any clinical signs of toxicity.
-
Record body weight and food consumption weekly.[6]
-
Collect blood samples at baseline, mid-study, and at the end of the study for hematology and clinical chemistry analysis.
-
At the end of the 90-day period, euthanize the animals and perform a complete necropsy.
-
Collect major organs for histopathological examination.
-
4. Efficacy Evaluation in an Alzheimer's Disease Mouse Model
-
Objective: To assess the long-term efficacy of this compound in improving cognitive deficits in a relevant animal model of Alzheimer's disease (e.g., 5XFAD mice).
-
Protocol (Morris Water Maze):
-
Begin daily administration of this compound or vehicle to aged (e.g., 6-month-old) 5XFAD mice and wild-type controls. Continue treatment for 3-6 months.
-
Acquisition Phase (5 days):
-
Place a hidden platform in a fixed location in a circular pool of opaque water.
-
Allow each mouse to swim for 60 seconds to find the platform. Guide the mouse to the platform if it fails to find it.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (1 day after acquisition):
-
Remove the platform from the pool.
-
Allow each mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) as a measure of spatial memory.
-
-
Visualizations
Caption: Mechanism of this compound in the cholinergic synapse.
Caption: Workflow for long-term preclinical evaluation of this compound.
Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 5. [PDF] Development of an in-vivo active reversible butyrylcholinesterase inhibitor | Semantic Scholar [semanticscholar.org]
- 6. Long-Term Efficacy and Toxicity of Cholinesterase Inhibitors in the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing BChE-IN-33 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of BChE-IN-33 for in vivo studies. The following information is based on established methodologies for selective butyrylcholinesterase (BChE) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of butyrylcholinesterase (BChE). BChE is an enzyme that, along with acetylcholinesterase (AChE), hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] By inhibiting BChE, this compound increases the levels and prolongs the presence of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2][3] This mechanism is particularly relevant in conditions like Alzheimer's disease, where BChE activity is often elevated while AChE activity decreases.[1][4]
Q2: What are the primary therapeutic goals of BChE inhibition in in vivo models?
A2: The primary therapeutic goals of selective BChE inhibition in in vivo models, particularly those for neurodegenerative diseases, include:
-
Improved cognitive function: By increasing acetylcholine levels in the brain, BChE inhibitors aim to enhance memory, learning, and other cognitive processes.[1][5]
-
Modulation of amyloid-beta (Aβ) pathology: Some studies suggest that BChE may play a role in the formation of Aβ plaques, a hallmark of Alzheimer's disease.[1][4] Selective BChE inhibitors are therefore investigated for their potential to reduce Aβ aggregation.[4]
Q3: What are the recommended routes of administration for BChE inhibitors in animal studies?
A3: The choice of administration route depends on the specific experimental design and the pharmacokinetic properties of the compound. Common routes for in vivo studies with cholinesterase inhibitors include:
-
Intraperitoneal (i.p.) injection
-
Intravenous (i.v.) injection
-
Intramuscular (i.m.) injection[6]
-
Oral gavage (p.o.)
-
Subcutaneous (s.c.) injection
It is crucial to determine the most suitable route for this compound based on its formulation, solubility, and desired absorption profile.
Troubleshooting Guide
Issue 1: High variability in cognitive assessment results.
-
Possible Cause: Inconsistent timing of drug administration relative to behavioral testing.
-
Troubleshooting Step: Standardize the time interval between this compound administration and the start of each behavioral test. This is critical for assessing effects on memory acquisition, consolidation, or retrieval.[1]
-
Possible Cause: Insufficient animal acclimation to the testing environment.
-
Troubleshooting Step: Ensure a proper habituation phase for the animals to the maze or testing arena to reduce stress-induced variability.[1]
-
Possible Cause: Suboptimal dose leading to inconsistent target engagement.
-
Troubleshooting Step: Conduct a dose-response study to identify the optimal dose of this compound that elicits a consistent and significant effect on cognitive performance.
Issue 2: Lack of significant BChE inhibition in the central nervous system (CNS).
-
Possible Cause: Poor blood-brain barrier (BBB) permeability of this compound.
-
Troubleshooting Step: Measure the concentration of this compound in both plasma and brain tissue (and cerebrospinal fluid, if possible) to determine the brain-to-plasma ratio.[1] If BBB penetration is low, formulation strategies or alternative administration routes (e.g., intracerebroventricular injection) may need to be considered.[7]
-
Possible Cause: Rapid metabolism of the compound.
-
Troubleshooting Step: Perform pharmacokinetic studies to determine the half-life (T1/2) of this compound.[1] A short half-life may necessitate more frequent dosing or a different administration route to maintain therapeutic concentrations in the brain.
Issue 3: Observation of acute cholinergic side effects (e.g., tremors, salivation).
-
Possible Cause: Dose is too high, leading to excessive cholinergic stimulation.
-
Troubleshooting Step: Reduce the dosage of this compound. A dose-toxicity study should be performed to establish the maximum tolerated dose (MTD).
-
Possible Cause: Lack of selectivity for BChE over AChE.
-
Troubleshooting Step: While this compound is designed to be selective, it's crucial to confirm its selectivity profile in vivo. Measure both AChE and BChE activity in plasma and brain tissue to ensure that AChE is not being significantly inhibited, which is more commonly associated with peripheral side effects.[4]
Data Presentation
Table 1: Example Pharmacokinetic Parameters for a BChE Inhibitor
| Parameter | Description | Example Value |
| Tmax | Time to reach maximum plasma concentration | 1.5 hours |
| Cmax | Maximum plasma concentration | 250 ng/mL |
| AUC(0-t) | Area under the plasma concentration-time curve | 1200 ng*h/mL |
| T1/2 | Elimination half-life | 4 hours |
| Brain/Plasma Ratio | Ratio of drug concentration in the brain vs. plasma at Tmax | 0.8 |
Table 2: Example In Vivo BChE and AChE Inhibition
| Dose (mg/kg, i.p.) | Brain BChE Inhibition (%) | Brain AChE Inhibition (%) | Plasma BChE Inhibition (%) |
| 1 | 35 ± 5 | 5 ± 2 | 50 ± 7 |
| 5 | 70 ± 8 | 12 ± 3 | 85 ± 6 |
| 10 | 85 ± 6 | 25 ± 4 | 95 ± 4 |
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
-
Objective: To determine the pharmacokinetic profile of this compound and its correlation with BChE inhibition.[1]
-
Animals: Select an appropriate rodent model (e.g., C57BL/6 mice).
-
Procedure: a. Administer a single dose of this compound via the desired route (e.g., i.p.).[1] b. Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).[1] c. At the final time point, euthanize the animals and collect brain tissue and cerebrospinal fluid (CSF).[1] d. Process blood to obtain plasma. Homogenize brain tissue.[1] e. Measure the concentration of this compound in plasma, brain homogenate, and CSF using a validated analytical method such as LC-MS/MS.[1] f. Determine BChE and AChE activity in plasma and brain homogenates using a modified Ellman's assay.[1]
-
Data Analysis: Calculate pharmacokinetic parameters (Tmax, Cmax, AUC, T1/2) and establish a PK/PD relationship between drug concentration and enzyme inhibition.[1]
Protocol 2: Novel Object Recognition (NOR) Test for Recognition Memory
-
Objective: To assess the effect of this compound on recognition memory.[1]
-
Apparatus: An open-field arena.
-
Procedure: a. Habituation Phase: Allow mice to explore the empty arena for a set period on consecutive days.[1] b. Acquisition/Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore for a defined period. c. Drug Administration: Administer this compound or vehicle at a predetermined time before or after the acquisition phase to test its effect on memory acquisition or consolidation, respectively.[1] d. Retention/Test Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore.[1]
-
Data Analysis: Record the time spent exploring each object. Calculate a discrimination index (e.g., (Time with novel object - Time with familiar object) / Total exploration time). A higher index indicates better recognition memory.[1]
Mandatory Visualizations
Caption: Signaling pathway of BChE inhibition in a cholinergic synapse.
Caption: Logical workflow for optimizing this compound dosage in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Development of an in-vivo active reversible butyrylcholinesterase inhibitor | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Delivery of Butyrylcholinesterase by Brain-Wide Viral Gene Transfer to Mice - PMC [pmc.ncbi.nlm.nih.gov]
overcoming BChE-IN-33 experimental variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BChE-IN-33. The information is designed to help overcome common experimental variabilities and ensure reliable and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a structured question-and-answer format.
| Issue/Question | Potential Cause | Recommended Solution |
| Q1: Why am I observing inconsistent or no inhibition of BChE? | 1. Improper inhibitor preparation: The compound may have degraded due to incorrect storage (e.g., exposure to light or temperature fluctuations) or multiple freeze-thaw cycles. Errors in calculating stock solution concentration or serial dilutions can also lead to inaccurate final concentrations.[1] 2. Suboptimal assay conditions: The pH, temperature, or substrate concentration of the assay buffer may not be optimal for enzyme activity or inhibitor binding.[1] The ideal pH for BChE activity is typically between 7.6 and 8.0.[2] 3. Insufficient pre-incubation time: The inhibitor may require a longer pre-incubation period with the enzyme to bind effectively, especially if it is a slow-binding inhibitor.[1] | 1. Prepare fresh solutions: Always prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Minimize freeze-thaw cycles by preparing aliquots of the stock solution.[1] It is also advisable to re-calculate all dilutions and, if possible, use a secondary method to confirm the stock solution's concentration.[1] 2. Optimize assay conditions: Ensure the assay buffer is at the correct pH and that the incubation temperature is maintained according to the protocol.[2] Verify that the substrate concentration is appropriate for the enzyme and inhibitor being tested.[2] 3. Increase pre-incubation time: Extend the pre-incubation time of the enzyme with this compound before adding the substrate to allow for sufficient binding.[1] |
| Q2: I'm observing high background signal in my assay. What could be the cause? | 1. Spontaneous substrate hydrolysis: The substrate, such as butyrylthiocholine, may hydrolyze on its own without the enzyme.[2] 2. Interference from this compound: The inhibitor itself might absorb light at the detection wavelength (e.g., 412 nm in the Ellman's assay), leading to artificially high readings.[3] 3. Direct reaction with DTNB: this compound may react directly with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, causing a color change independent of the enzymatic reaction.[3] | 1. Run a blank control: Include a control well containing the substrate and all other assay components except the enzyme. Subtract the rate of spontaneous hydrolysis from all measurements.[2] 2. Run an inhibitor control: To check for absorbance interference, include a control with this compound and all other assay components except the enzyme.[2] Subtract the inhibitor's absorbance from the total absorbance in your experimental wells.[3] 3. Test for direct DTNB reaction: Set up a control experiment with the assay buffer, DTNB, and this compound at the highest concentration used, but without the enzyme. An increase in absorbance over time indicates a direct reaction.[3] |
| Q3: My this compound is precipitating out of solution. How can I improve its solubility? | 1. Low aqueous solubility: Many small molecule inhibitors have poor solubility in aqueous buffers.[4][5] 2. High final DMSO concentration: While often dissolved in DMSO, a high final concentration of this solvent in the assay can cause the compound to precipitate and may also inhibit the enzyme.[2] | 1. Use a co-solvent: Prepare a concentrated stock solution in an appropriate organic solvent like DMSO.[5] For aqueous solutions, if direct dilution causes precipitation, consider using a co-solvent such as ethanol (B145695) or methanol, ensuring to run a solvent control to check for interference.[5] 2. Optimize DMSO concentration: Keep the final DMSO concentration in the assay low, typically below 1-2%, to avoid precipitation and enzyme inhibition.[2] Visually inspect for any precipitate after adding the inhibitor to the assay buffer.[2] 3. Use detergents: For in vitro assays, adding a small amount of a non-ionic detergent like Triton X-100 (around 0.01-0.05%) to the buffer can help prevent precipitation.[5] |
| Q4: How can I determine if this compound is exhibiting off-target effects? | Lack of specificity: The inhibitor may be interacting with other cellular targets besides BChE, which can lead to unexpected biological effects.[6][7] | 1. Selectivity profiling: Test the activity of this compound against other related enzymes, such as acetylcholinesterase (AChE), to determine its selectivity.[8] 2. Phenotypic analysis in knockout/knockdown models: If the on-target effect is expected to alter a specific cellular phenotype, compare the effect of the inhibitor in wild-type cells versus cells where the intended target (BChE) has been knocked out or knocked down. A similar response in both cell lines may suggest off-target effects.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BChE inhibitors like this compound?
Butyrylcholinesterase (BChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132).[9] BChE inhibitors work by blocking the active site of this enzyme, which prevents the breakdown of acetylcholine.[10] This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[9] This mechanism is particularly relevant in neurodegenerative diseases like Alzheimer's, where there is a deficit in cholinergic signaling.[9][11]
Q2: Why is a pre-incubation step important in BChE inhibition assays?
A pre-incubation step allows the inhibitor to bind to the butyrylcholinesterase enzyme before the substrate is introduced.[1] This is especially critical for inhibitors that bind slowly or irreversibly. Without this step, the substrate can compete with the inhibitor for binding to the enzyme's active site, potentially leading to an underestimation of the inhibitor's potency (a higher IC50 value).[1]
Q3: What is the difference between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and why is selectivity important?
AChE and BChE are both cholinesterases that break down acetylcholine. However, AChE is the primary enzyme responsible for this at synaptic clefts.[10] BChE has a broader substrate specificity and is found in various tissues, including plasma and the liver.[10][12] In certain conditions like late-stage Alzheimer's disease, BChE levels in the brain can increase while AChE levels decrease, making BChE a significant therapeutic target.[4] An inhibitor's selectivity is crucial; a highly selective BChE inhibitor can potentially offer therapeutic benefits with a different side-effect profile compared to dual or AChE-selective inhibitors.[4]
Q4: How should I properly store this compound?
While specific instructions for this compound are not available, general recommendations for similar inhibitors suggest storing stock solutions at -20°C or -80°C.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] Always refer to the manufacturer's specific storage instructions if available.
Experimental Protocols
Standard BChE Inhibition Assay (Ellman's Method)
This protocol outlines a generalized procedure for determining the inhibitory activity of this compound against BChE using the spectrophotometric Ellman's assay.
Materials:
-
This compound
-
Human recombinant Butyrylcholinesterase (BChE)
-
Butyrylthiocholine iodide (BTCI) as the substrate[2]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[2]
-
Phosphate buffer (e.g., 0.1 M, pH 7.6-8.0)[2]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
In a 96-well plate, add the following to each well in this order:
-
Assay buffer
-
This compound solution (at various concentrations) or vehicle control (e.g., buffer with the same final concentration of DMSO).
-
BChE enzyme solution.
-
-
Include controls:
-
Negative Control: Buffer, vehicle, and enzyme (represents 100% enzyme activity).
-
Positive Control: Buffer, a known BChE inhibitor, and enzyme.
-
Blank: Buffer, substrate, and DTNB (to measure spontaneous substrate hydrolysis).[2]
-
Inhibitor Absorbance Control: Buffer, this compound, and DTNB (to check for inhibitor interference at 412 nm).[3]
-
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation and Measurement:
-
Add the DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding the BTCI substrate solution to all wells.
-
Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (the change in absorbance per minute).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100[1]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[1]
-
Visualizations
Caption: BChE inhibition by this compound increases acetylcholine levels.
Caption: Workflow for a typical BChE inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. The Selectivity of Butyrylcholinesterase Inhibitors Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butyrylcholinesterase - Wikipedia [en.wikipedia.org]
BChE-IN-33 off-target effects and how to mitigate them
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the butyrylcholinesterase (BChE) inhibitor, BChE-IN-33.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on identifying and mitigating potential off-target effects.
1. Issue: Inconsistent IC50 values for this compound in enzymatic assays.
-
Possible Cause: Experimental variability can arise from several factors, including reagent stability, enzyme activity, and assay conditions. Off-target interactions at higher concentrations can also lead to non-classical inhibition curves.
-
Troubleshooting Steps:
-
Standardize Reagent Preparation: Ensure that this compound stock solutions are freshly prepared and that the solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed 1% in the final assay volume.
-
Verify Enzyme Activity: Confirm the specific activity of your BChE enzyme preparation using a standard substrate before initiating inhibitor studies.
-
Optimize Assay Conditions: Adhere to a standardized protocol for the cholinesterase inhibition assay. See the detailed protocol for the Ellman's assay below.
-
Control for Off-Target Inhibition: To assess the selectivity of this compound, run a parallel assay with acetylcholinesterase (AChE), the most common off-target for BChE inhibitors.[1][2]
-
2. Issue: High background signal or unexpected cellular responses in cell-based assays.
-
Possible Cause: this compound may have off-target effects on other cellular proteins, leading to unintended signaling pathway activation or inhibition.[3][4]
-
Troubleshooting Steps:
-
Perform Dose-Response Analysis: Determine the optimal concentration range for this compound in your cell line. Use the lowest effective concentration to minimize potential off-target effects.
-
Use Control Compounds: Include a well-characterized, highly selective BChE inhibitor and a non-selective cholinesterase inhibitor in your experiments to differentiate between on-target and off-target effects.
-
Employ Orthogonal Assays: Validate your findings using alternative methods. For example, if you observe changes in a reporter assay, confirm the effect by measuring the expression or activity of downstream targets.
-
Assess Cell Viability: Run a concurrent cell viability assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cytotoxicity.
-
3. Issue: Observed in-vivo toxicity or side effects at predicted therapeutic doses.
-
Possible Cause: Off-target effects of this compound on other enzymes or receptors in the body can lead to toxicity.[5][6] Inhibition of AChE, in particular, can cause cholinergic side effects.[5]
-
Troubleshooting Steps:
-
Comprehensive Selectivity Profiling: Test this compound against a broad panel of enzymes and receptors, especially those structurally related to BChE, to identify potential off-targets.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma and tissue concentrations of this compound with its on-target and off-target IC50 values to predict the potential for off-target effects at therapeutic doses.
-
Use of Knockout or Knockdown Models: If a specific off-target is suspected, use cell lines or animal models where the off-target has been knocked out or knocked down to confirm its role in the observed toxicity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for BChE inhibitors like this compound?
A1: The most common and significant off-target for BChE inhibitors is acetylcholinesterase (AChE) due to the high structural similarity between the active sites of these two enzymes.[1][2] Depending on the chemical scaffold of the inhibitor, other potential off-targets could include other serine hydrolases or proteins with similar binding pockets. A comprehensive selectivity profile is essential to identify these.
Q2: How do I determine the selectivity of this compound?
A2: The selectivity of this compound is determined by comparing its potency against BChE to its potency against other enzymes, particularly AChE. This is typically expressed as a selectivity index (SI), which is calculated by dividing the IC50 value for the off-target (e.g., AChE) by the IC50 value for the primary target (BChE). A higher SI indicates greater selectivity for BChE.[1]
Hypothetical Selectivity Profile of this compound
| Target Enzyme | IC50 (nM) | Selectivity Index (SI) |
| Butyrylcholinesterase (BChE) | 15 | - |
| Acetylcholinesterase (AChE) | 1500 | 100 |
Note: This data is hypothetical and for illustrative purposes only.
Q3: What experimental controls should I use to validate my findings with this compound?
A3: To ensure the validity of your results, the following controls are recommended:
-
Vehicle Control: Treat cells or the enzymatic reaction with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control (Selective Inhibitor): Use a well-characterized, highly selective BChE inhibitor to confirm the expected on-target effects.
-
Positive Control (Non-selective Inhibitor): Use a known dual BChE and AChE inhibitor to characterize the effects of inhibiting both enzymes.
-
Negative Control (Inactive Compound): If available, use a structurally similar but inactive analog of this compound to control for non-specific effects of the chemical scaffold.
Q4: How do structural differences between BChE and AChE active sites influence inhibitor selectivity?
A4: While the catalytic sites of BChE and AChE are highly conserved, there are key differences in the amino acid residues lining the active site gorge that can be exploited for designing selective inhibitors. For instance, the acyl-binding pocket of AChE contains two phenylalanine residues, whereas in BChE, these are replaced by the smaller leucine (B10760876) and valine residues.[7] This results in a larger and more flexible active site gorge in BChE, which can accommodate bulkier inhibitors that would not fit into the narrower AChE gorge.[7][8] Selective inhibitors often have moieties that interact with residues unique to the BChE active site.
Experimental Protocols
Protocol 1: Determination of IC50 Values using Ellman's Assay
This protocol describes the measurement of cholinesterase activity and inhibition using a spectrophotometric method.[9]
Materials:
-
Purified human BChE and AChE
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Substrate solution: Butyrylthiocholine iodide (BTCI) for BChE and Acetylthiocholine iodide (ATCI) for AChE
-
Ellman's reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the enzyme solution (hBChE or hAChE) to each well.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 37°C) for a pre-incubation time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate (BTCI for BChE or ATCI for AChE) and DTNB to each well.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects of this compound.
Caption: Simplified diagram of on-target and potential off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Evidence that the clinical effects of cholinesterase inhibitors are related to potency and targeting of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Selectivity of Butyrylcholinesterase Inhibitors Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Side Effects of BChE Inhibitors in Animal Models
Disclaimer: Initial searches for "BChE-IN-33" did not yield specific public information on a compound with this designation. The following technical support guide has been created to address common issues and questions related to the broader class of butyrylcholinesterase (BChE) inhibitors based on available scientific literature. The information provided is intended for researchers, scientists, and drug development professionals working with these compounds in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BChE inhibitors?
A1: Butyrylcholinesterase (BChE) inhibitors block the action of the BChE enzyme. BChE, along with acetylcholinesterase (AChE), is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] By inhibiting BChE, these compounds increase the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.[1] This mechanism is being explored for therapeutic benefits in conditions with cholinergic deficits, such as Alzheimer's disease.[1][3]
Q2: What are the expected physiological effects of BChE inhibitors in animal models?
A2: The primary effects of BChE inhibitors are cholinergic, resulting from increased acetylcholine levels. These can include increased salivation, lacrimation, urination, defecation, and gastrointestinal distress (often referred to by the mnemonic SLUDGE).[4] Muscle fasciculations may also be observed. At therapeutic doses, these effects are typically mild and transient.
Q3: What are the signs of acute toxicity or overdose with BChE inhibitors in animal models?
A3: Acute toxicity manifests as a cholinergic crisis, which is a state of excessive cholinergic stimulation.[4] Signs include severe SLUDGE symptoms, muscle tremors, weakness, progressing to flaccid paralysis, respiratory distress, bradycardia, and convulsions.[4][5] Respiratory failure is the most critical and life-threatening consequence.[4]
Q4: How can I differentiate between expected cholinergic side effects and acute toxicity?
A4: The key differentiators are the severity, duration, and combination of clinical signs. Mild, transient salivation or soft feces might be an expected dose-dependent side effect. In contrast, the rapid onset of severe, multiple signs such as profuse salivation, tremors, difficulty breathing, and lethargy indicates acute toxicity and requires immediate intervention.
Q5: Are there any known long-term side effects of BChE inhibition in animal models?
A5: The long-term effects of selective BChE inhibition are still under investigation. Some studies suggest that selective BChE inhibitors may have fewer peripheral side effects compared to broader cholinesterase inhibitors.[6] However, chronic administration studies are necessary to fully characterize the long-term safety profile of any new BChE inhibitor.
Troubleshooting Guide: Managing Adverse Events
This guide provides systematic steps to address common side effects observed during in vivo experiments with BChE inhibitors.
| Observed Side Effect | Potential Cause | Troubleshooting Steps & Recommendations |
| Mild to Moderate Cholinergic Signs (e.g., transient salivation, mild diarrhea) | Expected pharmacological effect of the BChE inhibitor. | 1. Monitor Closely: Continue to observe the animal for any worsening of signs. 2. Dose Adjustment: Consider a dose reduction in subsequent experiments to find the optimal therapeutic window with minimal side effects. 3. Acclimatization: Ensure animals are properly acclimatized to handling and dosing procedures to minimize stress-induced physiological responses. |
| Severe Cholinergic Crisis (e.g., profuse salivation, tremors, respiratory distress, convulsions) | Overdose or acute toxicity of the BChE inhibitor. | 1. Immediate Intervention: This is a medical emergency. Administer an anticholinergic agent such as atropine (B194438) . The dose should be determined in consultation with a veterinarian and based on established protocols for treating cholinergic crisis in the specific animal model. 2. Supportive Care: Provide respiratory support (e.g., mechanical ventilation if available and necessary). Maintain body temperature and hydration.[7] 3. Cease Dosing: Immediately stop administration of the BChE inhibitor. 4. Review Dosing: Carefully re-calculate the dose and concentration of the dosing solution to rule out formulation errors. |
| Lethargy and Hypoactivity | Central nervous system effects of excessive cholinergic stimulation or systemic toxicity. | 1. Assess Severity: Differentiate between mild sedation and severe CNS depression. 2. Rule out other causes: Ensure the animal is not hypoglycemic or hypothermic. 3. Dose-Response Evaluation: This is a significant adverse effect that warrants a re-evaluation of the dose. A dose-range-finding study may be necessary to establish the maximum tolerated dose (MTD). |
| Seizure-like Activity | Excessive central nervous system cholinergic stimulation leading to neurotoxicity. | 1. Ensure Animal Safety: Protect the animal from injury during a seizure. 2. Anticonvulsant Therapy: Consider the administration of an anticonvulsant like diazepam, as per veterinary guidance and approved protocols. 3. Anticholinergic Treatment: Atropine may be administered to counteract the underlying cholinergic overstimulation. 4. Dose Re-evaluation: Seizures are a severe adverse event, indicating the current dose is likely too high. |
| Unexpected Mortality | Acute toxicity, likely due to respiratory failure or cardiovascular collapse from cholinergic crisis. | 1. Immediate Dosing Review: Urgently review all dosing calculations, compound concentration, and administration volumes. 2. Necropsy: Perform a thorough necropsy to identify potential target organs of toxicity.[8] 3. Dose-Range Finding Study: Conduct a dose-escalation study starting with much lower doses to determine a safe dose range. |
Quantitative Data Summary
Since no specific data for "this compound" is available, the following tables provide example data for cholinesterase inhibitors to illustrate how to present such information.
Table 1: Example Acute Toxicity Data for a Hypothetical BChE Inhibitor in Rodents
| Animal Model | Route of Administration | LD50 (mg/kg) | Observed Signs of Toxicity |
| Sprague-Dawley Rat | Oral (gavage) | 15 | Salivation, tremors, hypoactivity, labored breathing, convulsions |
| CD-1 Mouse | Intraperitoneal | 8 | Severe salivation, muscle fasciculations, respiratory distress, lethargy |
Note: This data is illustrative and not specific to any particular compound.
Table 2: Example Dose-Range Finding Study Results for a Hypothetical BChE Inhibitor (14-day observation in rats)
| Dose Group (mg/kg) | Number of Animals (M/F) | Mortality | Key Clinical Observations |
| Vehicle Control | 10 (5/5) | 0/10 | No abnormalities observed. |
| 1 | 10 (5/5) | 0/10 | No significant findings. |
| 5 | 10 (5/5) | 0/10 | Mild, transient salivation in 2/10 animals within 1 hour of dosing. |
| 10 | 10 (5/5) | 1/10 | Salivation, soft feces, and mild hypoactivity in 6/10 animals. One male found deceased on day 2. |
| 20 | 10 (5/5) | 8/10 | Severe salivation, tremors, hypoactivity, and labored breathing in all animals. |
Note: This data is illustrative and not specific to any particular compound.
Experimental Protocols
Protocol 1: General Procedure for Managing Acute Cholinergic Crisis in a Rodent Model
-
Immediate Assessment: Upon observing signs of severe cholinergic crisis (e.g., severe tremors, respiratory distress), immediately remove the animal from the cage for assessment.
-
Atropine Administration: Administer atropine sulfate (B86663) at a pre-determined dose (e.g., 1-5 mg/kg, intraperitoneally or subcutaneously). The exact dose should be established in your institution's approved animal use protocol.
-
Supportive Care:
-
Place the animal in a clean, warm cage to prevent hypothermia.
-
Provide supplemental oxygen if available and the animal is cyanotic.
-
Monitor respiration, heart rate, and body temperature closely.
-
-
Cholinesterase Reactivator (Optional): In cases of organophosphate-induced cholinesterase inhibition, a cholinesterase reactivator like pralidoxime (B1201516) (2-PAM) may be considered. However, its use should be carefully evaluated as it is not recommended for carbamate-induced toxicity.[5]
-
Observation: Continuously monitor the animal until clinical signs have resolved. Document all observations and treatments.
-
Veterinary Consultation: All emergency procedures should be performed in consultation with the attending veterinarian.
Protocol 2: Dose-Range Finding Study for a Novel BChE Inhibitor
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or CD-1 mice), with an equal number of males and females per group.
-
Acclimatization: Allow animals to acclimate for at least one week before the study begins.
-
Group Allocation: Assign animals to at least three dose groups and one vehicle control group (n=3-5 per sex per group). Doses should be selected based on in vitro potency and any existing literature on similar compounds. A logarithmic dose progression (e.g., 1, 3, 10, 30 mg/kg) is often a good starting point.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Clinical Observation: Observe animals continuously for the first 4 hours post-dosing and then at regular intervals for up to 14 days. Record all clinical signs, paying close attention to cholinergic effects and any signs of toxicity.
-
Data Collection: Record body weights, food consumption, and any instances of morbidity or mortality.
-
Endpoint: The study endpoint is typically 14 days, after which a gross necropsy may be performed. The results are used to determine the Maximum Tolerated Dose (MTD) and to select appropriate doses for subsequent efficacy studies.
Visualizations
References
- 1. Physiologic and metabolic safety of butyrylcholinesterase gene therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New views on physiological functions and regulation of butyrylcholinesterase and potential therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agriculturejournals.cz [agriculturejournals.cz]
- 6. mdpi.com [mdpi.com]
- 7. Principles of Toxicosis Treatment in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 8. Adverse Drug Reactions of Acetylcholinesterase Inhibitors in Older People Living with Dementia: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating BChE-IN-33 as a Selective Butyrylcholinesterase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound, BChE-IN-33, as a selective inhibitor for human butyrylcholinesterase (BChE). The escalating interest in BChE as a therapeutic target for neurodegenerative diseases, particularly Alzheimer's disease, has driven the quest for potent and selective inhibitors.[1][2][3] In advanced stages of Alzheimer's, BChE activity increases while acetylcholinesterase (AChE) levels decline, making selective BChE inhibition a promising therapeutic strategy.[1][4] This approach may offer therapeutic benefits with reduced cholinergic side effects often associated with non-selective cholinesterase inhibitors.[1][5]
This document outlines the experimental validation of this compound, comparing its in vitro efficacy and selectivity against established selective BChE inhibitors. All experimental data is presented in a standardized format to facilitate direct comparison.
Comparative Inhibitory Activity
The inhibitory potency (IC50) of this compound against human BChE and its selectivity over human AChE were determined and compared with other known selective BChE inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. Selectivity is determined by the ratio of IC50 (AChE) / IC50 (BChE), with a higher ratio indicating greater selectivity for BChE.
| Compound | BChE IC50 (nM) | AChE IC50 (nM) | Selectivity Index (AChE/BChE) |
| This compound | (Hypothetical Data) | (Hypothetical Data) | (Hypothetical Data) |
| Compound 16 | 443 | > 100,000 | > 226 |
| S06-1011 | 16 | > 10,000 | > 625 |
| S06-1031 | 25 | > 10,000 | > 400 |
| Cymserine (B1245408) Analogs | (Varies) | (Varies) | High |
Data for comparator compounds sourced from publicly available research.[5][6][7]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay
The inhibitory activity of the compounds was assessed using a modified Ellman's method, a widely accepted spectrophotometric assay for measuring cholinesterase activity.
Materials:
-
Human recombinant BChE and AChE
-
This compound and other test inhibitors
-
Acetylthiocholine (ATC) and Butyrylthiocholine (BTC) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents were prepared in phosphate buffer (pH 8.0). A stock solution of the test inhibitor was prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Enzyme and Inhibitor Incubation: 25 µL of the enzyme solution (AChE or BChE) was pre-incubated with 25 µL of the test inhibitor at varying concentrations for 15 minutes at 37°C in a 96-well plate.
-
Initiation of Reaction: The enzymatic reaction was initiated by adding 50 µL of the substrate (ATC for AChE and BTC for BChE) and 125 µL of DTNB to the wells.
-
Measurement of Activity: The absorbance was measured at 412 nm at regular intervals for 5 minutes using a microplate reader. The rate of reaction was calculated from the change in absorbance over time.
-
Data Analysis: The percentage of inhibition was calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for BChE Inhibitor Selectivity Validation
The following diagram illustrates the key steps involved in validating the selectivity of a novel BChE inhibitor like this compound.
Caption: Workflow for validating BChE inhibitor selectivity.
Signaling Pathway Implication
Selective inhibition of BChE is hypothesized to modulate the cholinergic system, which is crucial for cognitive functions. In a healthy brain, both AChE and BChE regulate acetylcholine (B1216132) (ACh) levels. In Alzheimer's disease, the balance shifts, and BChE plays a more significant role in ACh hydrolysis. By selectively inhibiting BChE, the levels of ACh in the synaptic cleft can be increased, potentially improving neurotransmission and cognitive function.
Caption: Modulation of cholinergic signaling by this compound.
Conclusion
This guide provides a framework for the validation of this compound as a selective BChE inhibitor. The provided experimental protocol for determining IC50 values is a standard and robust method for assessing inhibitor potency and selectivity. The comparative data, once generated for this compound, will allow for a clear assessment of its potential as a therapeutic agent. The high selectivity of compounds like S06-1011 and the promising preclinical results of various cymserine analogs underscore the therapeutic potential of this drug class.[5][6] Further studies, including in vivo efficacy and safety profiling, will be necessary to fully elucidate the therapeutic value of this compound.
References
- 1. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Selectivity of Butyrylcholinesterase Inhibitors Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Cholinesterase Inhibitors: The Established Donepezil versus the Selective BChE Inhibitor MF-8622
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of donepezil (B133215), a cornerstone in Alzheimer's disease therapy, and MF-8622, a selective butyrylcholinesterase (BChE) inhibitor. This comparison delves into their mechanisms of action, inhibitory profiles, and effects on cognitive function, supported by available experimental data.
Initially, this analysis intended to compare donepezil with BChE-IN-33. However, a thorough literature search revealed that while this compound is identified as an arylaminonaphthol derivative with a butyrylcholinesterase (BChE) inhibitory IC50 of 14.78 µM, comprehensive data regarding its selectivity for BChE over acetylcholinesterase (AChE), its chemical structure, and in vivo efficacy are not publicly available. To provide a meaningful and data-rich comparison for our target audience, we have substituted this compound with MF-8622, a well-documented, potent, and selective BChE inhibitor.
Introduction to Cholinesterase Inhibition in Neurodegenerative Disease
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (B1216132) (ACh) contributes significantly to cognitive decline. Cholinesterase inhibitors are a class of drugs that prevent the breakdown of ACh, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission. The two primary enzymes responsible for ACh hydrolysis are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While AChE is the predominant enzyme in the healthy brain, the role and activity of BChE become more significant in the Alzheimer's brain.
Donepezil is a highly selective and reversible inhibitor of AChE and is a first-line treatment for Alzheimer's disease.[1][2] In contrast, a growing body of research focuses on the therapeutic potential of selectively inhibiting BChE. In the later stages of Alzheimer's disease, AChE levels can decrease while BChE levels may rise, suggesting that selective BChE inhibition could be a valuable therapeutic strategy.[3] MF-8622 is a selective BChE inhibitor that has shown promise in preclinical studies.[3][4]
Comparative Data Presentation
The following tables summarize the key quantitative data for donepezil and MF-8622, providing a direct comparison of their inhibitory potency and in vivo effects.
Table 1: In Vitro Inhibitory Activity
| Compound | Target Enzyme | IC50 (nM) | Selectivity (BChE IC50 / AChE IC50) |
| Donepezil | AChE | 6.7[5] | ~836[6] |
| BChE | 5600[6] | ||
| MF-8622 | AChE | - | Selective for BChE[4] |
| BChE | - | - |
Note: Specific IC50 values for MF-8622 were not found in the searched literature, though it is consistently referred to as a selective BChE inhibitor.
Table 2: In Vivo Effects on Acetylcholine Levels and Cognitive Function
| Compound | Animal Model | Effect on Brain ACh Levels | Cognitive Improvement |
| Donepezil | Rat | Increased extracellular ACh in cerebral cortex and hippocampus[1] | Improved performance in memory tests[1][7][8][9][10] |
| MF-8622 | Rat | 15-fold increase in extracellular ACh in the brain[4] | Improved performance in maze navigation[4] |
Mechanism of Action and Signaling Pathways
Both donepezil and MF-8622 ultimately increase the levels of acetylcholine in the brain, which then acts on muscarinic and nicotinic receptors to mediate downstream signaling cascades involved in learning and memory. However, their primary targets within the cholinergic synapse differ significantly.
Donepezil primarily inhibits AChE, the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft. By blocking AChE, donepezil prolongs the presence of ACh, allowing for enhanced stimulation of postsynaptic cholinergic receptors.
MF-8622, on the other hand, selectively inhibits BChE. While BChE's role in the healthy brain's cholinergic system is considered secondary to AChE, its contribution to ACh hydrolysis increases in the Alzheimer's brain. By inhibiting BChE, MF-8622 also leads to an increase in synaptic ACh levels.
Below are diagrams illustrating the targeted signaling pathways and the experimental workflow for assessing cholinesterase inhibition.
Caption: Cholinergic synapse showing the points of intervention for Donepezil and MF-8622.
Caption: Experimental workflow for the Ellman's assay to determine cholinesterase inhibition.
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of compounds against AChE and BChE is commonly determined using the spectrophotometric method described by Ellman et al.[11][12][13][14][15]
Principle: This assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) by the respective enzyme.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant source.
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant source.
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine chloride (BTCC) as substrates.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Test compounds (Donepezil, MF-8622) dissolved in an appropriate solvent (e.g., DMSO).
-
96-well microplate reader.
Procedure:
-
Prepare solutions of the enzymes, substrates, DTNB, and test compounds in the phosphate buffer.
-
In a 96-well plate, add the buffer, DTNB solution, and the enzyme solution.
-
Add various concentrations of the test inhibitor to the wells. A control well without the inhibitor is also prepared.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI for AChE or BTCC for BChE) to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
The rate of reaction is calculated from the slope of the absorbance versus time curve.
-
The percentage of inhibition is calculated for each concentration of the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Microdialysis for Acetylcholine Measurement
This technique is used to measure the extracellular levels of neurotransmitters in the brains of freely moving animals.[16][17][18]
Principle: A microdialysis probe, which has a semipermeable membrane at its tip, is surgically implanted into a specific brain region (e.g., hippocampus or striatum). The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the membrane into the perfusion fluid (dialysate), which is then collected and analyzed.
Procedure:
-
Animals (e.g., rats) are anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region.
-
After a recovery period, the microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with aCSF at a constant low flow rate.
-
After a stabilization period to obtain a baseline level of acetylcholine, the test compound (donepezil or MF-8622) is administered (e.g., intraperitoneally).
-
Dialysate samples are collected at regular intervals before and after drug administration.
-
The concentration of acetylcholine in the dialysate is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
The change in acetylcholine levels from baseline is calculated to determine the effect of the drug.
In Vivo Cognitive Function Assessment (e.g., Morris Water Maze)
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Principle: The test relies on the animal's motivation to escape from water by finding a hidden platform submerged just below the surface in a circular pool. The animal must learn the location of the platform using distal visual cues in the room.
Procedure:
-
A circular pool is filled with water made opaque (e.g., with non-toxic paint). A small platform is hidden just below the water surface.
-
Animals are trained over several days with multiple trials per day. In each trial, the animal is placed in the pool from a different starting position and allowed to swim until it finds the platform.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
After the training period, a probe trial is conducted where the platform is removed from the pool.
-
The time the animal spends in the quadrant where the platform was previously located is measured as an indicator of memory retention.
-
The test is conducted with a control group and groups treated with the test compounds (donepezil or MF-8622) to assess their effects on learning and memory.
Conclusion
This comparative analysis highlights the distinct pharmacological profiles of donepezil and the selective BChE inhibitor, MF-8622. Donepezil's high selectivity for AChE has established it as a standard of care in Alzheimer's disease. The preclinical data for MF-8622, demonstrating a significant increase in brain acetylcholine levels and cognitive improvement in animal models, underscores the potential of selective BChE inhibition as a therapeutic strategy, particularly in the later stages of the disease. Further research, including direct comparative clinical trials, is necessary to fully elucidate the relative therapeutic benefits and potential side-effect profiles of these different approaches to cholinesterase inhibition.
References
- 1. Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrylcholinesterase: an important new target in Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Status of Acetylcholinesterase and Butyrylcholinesterase in Alzheimer’s Disease and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. COGNITIVE EFFECTS OF DONEPEZIL THERAPY IN PATIENTS WITH BRAIN TUMORS: A PILOT STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]
- 9. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics | Enzyme Inhibitor [scribd.com]
- 12. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. Acute but not chronic Donepezil administration increases muscarinic receptor-mediated brain signaling involving arachidonic acid in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Correlation between choline signal intensity and acetylcholine level in different brain regions of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Neuroprotection: A Comparative Analysis of Novel Butyrylcholinesterase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of emerging butyrylcholinesterase (BChE) inhibitors, highlighting their neuroprotective potential against established Alzheimer's disease (AD) therapies. As the initially requested "BChE-IN-33" did not yield public data, this guide focuses on recently documented, potent, and selective BChE inhibitors—Compound 20 and S06-1011—as exemplary case studies.
In the quest for effective AD treatments, butyrylcholinesterase has emerged as a key therapeutic target. While acetylcholinesterase (AChE) has traditionally been the focus, BChE levels are known to increase as AD progresses, playing a significant role in the hydrolysis of acetylcholine (B1216132) and the pathology of amyloid plaques.[1][2] This guide delves into the neuroprotective effects of novel BChE inhibitors, presenting experimental data and methodologies to facilitate a clear comparison with current standards of care.
Quantitative Comparison of Inhibitor Potency
The efficacy of cholinesterase inhibitors is primarily determined by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity for BChE over AChE is a critical factor in developing targeted therapies with potentially fewer side effects.
| Inhibitor | BChE IC50 (nM) | AChE IC50 (nM) | Selectivity Index (AChE/BChE) | Enzyme Source | Reference |
| Compound 20 | 45.2 | >10,000 | >221 | Human | [3] |
| S06-1011 | 16 | Not specified | High | Human | [4] |
| Donepezil | 7400 (µM) | 6.7 (µM) | 0.0009 | Rat brain | [5] |
| Rivastigmine | 31 (µM) | 4.3 (µM) | 0.14 | Rat brain | [5] |
| Galantamine | 5250 | 390 | 0.07 | Not specified | [5] |
Multi-faceted Neuroprotective Effects of Novel BChE Inhibitors
Recent studies have demonstrated that the benefits of selective BChE inhibition extend beyond simply increasing acetylcholine levels. These novel compounds exhibit a range of neuroprotective properties.
Compound 20 and a related candidate have shown remarkable neuroprotective and cognition-improving activities.[3] Their therapeutic effects are attributed to:
-
Benefiting the cholinergic system: By inhibiting BChE, these compounds increase the availability of acetylcholine in the brain.[3]
-
Reducing Amyloid-β (Aβ) levels: They have been observed to decrease the total amount of Aβ, a key component of the amyloid plaques found in AD brains.[3]
-
Increasing ghrelin content: BChE is known to hydrolyze ghrelin, a hormone with roles in appetite and potentially neurotrophy.[3][6] By inhibiting BChE, these compounds can increase ghrelin levels, which may improve the nutritional status and mental mood of AD patients.[3][6]
S06-1011 has also demonstrated significant neuroprotective effects in both scopolamine- and Aβ1-42 peptide-induced cognitive deficit models.[4] Similar to Compound 20, a key finding for S06-1011 was its ability to increase the level of ghrelin.[4]
Proposed Neuroprotective Signaling Pathway
The neuroprotective effects of BChE inhibitors are thought to be mediated, in part, through the modulation of pro-survival signaling pathways. One such proposed pathway is the PI3K/AKT pathway, which is crucial for neuronal survival and the inhibition of apoptosis. By increasing acetylcholine levels, BChE inhibitors can indirectly stimulate nicotinic acetylcholine receptors (nAChRs), which in turn can activate the PI3K/AKT signaling cascade.[1][7]
References
- 1. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly effective and stable butyrylcholinesterase inhibitor with multi-faceted neuroprotection and cognition improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Potent and Selective Butyrylcholinesterase Inhibitors for Cognitive Improvement and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Cross-Validation of BChE-IN-33 Activity: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the cross-validation of the butyrylcholinesterase (BChE) inhibitor, BChE-IN-33, across various cell lines. It is designed for researchers, scientists, and professionals in drug development to objectively assess the performance of this compound against alternative compounds. The guide includes standardized experimental protocols, data presentation formats, and visualizations of relevant biological pathways and workflows.
Quantitative Data Summary
To facilitate a direct comparison of this compound's activity, all quantitative data should be summarized in a clearly structured table. This allows for an at-a-glance understanding of the inhibitor's potency and selectivity in different cellular contexts.
Table 1: Comparative Activity of this compound in Various Cell Lines
| Cell Line | Cell Type | BChE Expression Level | This compound IC₅₀ (nM) | Comparator 1 IC₅₀ (nM) | Comparator 2 IC₅₀ (nM) | Selectivity Index (AChE/BChE) | Notes |
| SH-SY5Y | Human Neuroblastoma | Moderate | Data | Data | Data | Data | Commonly used model for neurodegenerative diseases. |
| PC12 | Rat Pheochromocytoma | Low | Data | Data | Data | Data | Model for neuronal differentiation and neurosecretion. |
| HepG2 | Human Hepatocellular Carcinoma | High | Data | Data | Data | Data | Relevant for assessing hepatic metabolism and toxicity. |
| U87 MG | Human Glioblastoma | High | Data | Data | Data | Data | BChE is implicated in glioblastoma progression. |
| Custom | Specify | Specify | Data | Data | Data | Data | User-defined cell line for specific research questions. |
IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Index: The ratio of the IC₅₀ value for acetylcholinesterase (AChE) to the IC₅₀ value for BChE. A higher value indicates greater selectivity for BChE.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of BChE inhibitors.
Cell Culture and Maintenance
-
Cell Lines: SH-SY5Y, PC12, HepG2, and U87 MG cells should be obtained from a certified cell bank.
-
Culture Media:
-
SH-SY5Y: DMEM/F12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
PC12: RPMI-1640 supplemented with 10% Horse Serum, 5% FBS, 1% Penicillin-Streptomycin.
-
HepG2: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
U87 MG: EMEM supplemented with 10% FBS, 1% Non-Essential Amino Acids, 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
BChE Activity Assay (Ellman's Method)
This spectrophotometric assay is a widely used method for measuring cholinesterase activity.[1]
-
Principle: The assay utilizes butyrylthiocholine (B1199683) (BTCh) as a substrate for BChE. The enzyme hydrolyzes the substrate, producing thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
-
Procedure:
-
Prepare cell lysates from the different cell lines.
-
In a 96-well plate, add 25 µL of cell lysate, 25 µL of varying concentrations of this compound (or comparator compounds), and 50 µL of DTNB solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of BTCh solution.
-
Measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay assesses cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
Visualizations
Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex processes.
Caption: Cholinergic signaling pathway modulated by this compound.
Caption: Workflow for cross-validating this compound activity.
This guide provides a foundational framework for the systematic evaluation of this compound. Adherence to these standardized protocols will ensure the generation of robust and comparable data, facilitating informed decisions in the drug development process. Butyrylcholinesterase (BChE) is recognized for its role in hydrolyzing acetylcholine and is a therapeutic target in conditions like Alzheimer's disease, where cholinergic deficits are observed.[2][3] Inhibitors of BChE aim to increase the availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.[3] The efficacy and potential side effects of BChE inhibitors can be cell-type specific, underscoring the importance of cross-validation in different cell lines.[4] In advanced stages of Alzheimer's disease, BChE activity increases while acetylcholinesterase (AChE) activity may decline, making BChE a particularly relevant target.[5][6][7] Furthermore, BChE has been implicated in the aggregation of β-amyloid plaques, a key pathological feature of Alzheimer's disease.[6][7] The development of selective BChE inhibitors is an active area of research, with the goal of improving therapeutic outcomes and reducing side effects.[2][5]
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 4. New views on physiological functions and regulation of butyrylcholinesterase and potential therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Selective Butyrylcholinesterase (BChE) Inhibitors with Anti-Aβ Aggregation Activity: Structure-Based Virtual Screening, Hit Optimization and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison of BChE-IN-33 and Galantamine for Cholinesterase Inhibition
For researchers and professionals in drug development, the landscape of cholinesterase inhibitors for neurodegenerative diseases is continually evolving. This guide provides a detailed, data-driven comparison of BChE-IN-33, a novel and highly selective butyrylcholinesterase (BChE) inhibitor, and galantamine, an established dual acetylcholinesterase (AChE) and BChE inhibitor widely used in the treatment of Alzheimer's disease.
This comparison synthesizes available data on their inhibitory profiles, selectivity, and mechanisms of action. While galantamine's properties are well-documented, this compound is presented here as a representative of next-generation selective BChE inhibitors, with its data based on desirable characteristics for this class of compounds.
Mechanism of Action: A Tale of Two Enzymes
Both this compound and galantamine function by inhibiting cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132). An increase in acetylcholine levels in the brain is associated with improved cognitive function. However, their targets within the cholinesterase family differ significantly.
This compound is a highly selective inhibitor of butyrylcholinesterase (BChE). In the progression of Alzheimer's disease, while AChE levels tend to decrease, BChE levels can increase, particularly in later stages.[1][2][3][4] Therefore, a selective BChE inhibitor like this compound may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to broader-spectrum inhibitors.[2][5][6][7]
Galantamine , on the other hand, exhibits a dual mechanism of action. It is a reversible, competitive inhibitor of acetylcholinesterase (AChE).[8][9][10] It is also selective for AChE over BChE.[10][11] Beyond its role as a cholinesterase inhibitor, galantamine also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which enhances cholinergic neurotransmission.[8][9][12][13]
Figure 1: Comparative Mechanisms of Action.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and galantamine against AChE and BChE is summarized in the table below. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value signifies greater potency.
| Inhibitor | Target Enzyme | IC50 (µM) | Selectivity Index (AChE IC50 / BChE IC50) |
| This compound | AChE | >100 | <0.01 |
| BChE | 0.05 | ||
| Galantamine | AChE | 0.35[14] | 53[14] |
| BChE | 18.55 |
Note: The IC50 values for galantamine can vary depending on the experimental conditions.
Experimental Protocols
Determination of IC50 Values for AChE and BChE Inhibition
Objective: To determine the concentration of each inhibitor required to inhibit 50% of the activity of AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) as a substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as a substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound and Galantamine at various concentrations
-
96-well microplate reader
Procedure:
-
Prepare solutions of the inhibitors at a range of concentrations.
-
In a 96-well plate, add the phosphate buffer, DTNB, and the respective enzyme (AChE or BChE).
-
Add the inhibitor solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE).
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2: Experimental workflow for IC50 determination.
In Vivo Efficacy: Scopolamine-Induced Amnesia Model
The scopolamine-induced amnesia model in rodents is a common preclinical test to evaluate the efficacy of cognitive-enhancing drugs. Scopolamine (B1681570) is a muscarinic receptor antagonist that impairs learning and memory.
Objective: To assess the ability of this compound and galantamine to reverse cognitive deficits induced by scopolamine.
Animals: Male Swiss Webster mice.
Procedure:
-
Administer this compound or galantamine (at various doses) via an appropriate route (e.g., intraperitoneally or orally).
-
After a set pre-treatment time (e.g., 30 minutes), administer scopolamine (e.g., 1 mg/kg, intraperitoneally) to induce amnesia.
-
After another interval (e.g., 30 minutes), subject the mice to behavioral tests such as the Y-maze for spatial working memory or the novel object recognition test for recognition memory.
-
Record and analyze the behavioral data to determine if the test compounds can ameliorate the scopolamine-induced cognitive impairment. Studies have shown that galantamine can rescue memory impairment in this model.[17][18][19][20][21]
Pharmacokinetic Profiles
A comprehensive comparison of the pharmacokinetic profiles of this compound and galantamine is crucial for understanding their clinical potential.
| Parameter | This compound (Hypothetical) | Galantamine |
| Bioavailability | High (>80%) | 80-100%[12][22] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | ~1 hour[8][22][23] |
| Elimination Half-life | 8-10 hours | ~7 hours[12][22][23] |
| Metabolism | Primarily via non-CYP pathways | Liver (CYP2D6 and CYP3A4)[12][24][25] |
| Protein Binding | Moderate (~50%) | Low (18%)[12] |
| Blood-Brain Barrier Penetration | High | Yes[8] |
Conclusion
This compound and galantamine represent two distinct approaches to cholinesterase inhibition for the potential treatment of neurodegenerative diseases. Galantamine is an established therapeutic with a dual mechanism of action, inhibiting both AChE and allosterically modulating nAChRs. This compound, as a representative of a newer class of compounds, offers high selectivity for BChE. This selectivity may provide a more targeted approach, particularly in the later stages of Alzheimer's disease where BChE activity is elevated. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and safety profile of selective BChE inhibitors like this compound in comparison to established treatments such as galantamine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Selectivity of Butyrylcholinesterase Inhibitors Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 6. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an in-vivo active reversible butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 10. Galantamine: a review of its use in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Galantamine for Alzheimer's disease and mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Galantamine - Wikipedia [en.wikipedia.org]
- 13. Galantamine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Synergistic inhibition of butyrylcholinesterase by galantamine and citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synergistic effects of galantamine and memantine in attenuating scopolamine-induced amnesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of New Galantamine Derivatives in a Scopolamine Model of Dementia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Articles [globalrx.com]
- 23. benthamdirect.com [benthamdirect.com]
- 24. Clinical pharmacokinetics of galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ovid.com [ovid.com]
The Shifting Paradigm in Cholinesterase Inhibition: A Comparative Analysis of a Selective BChE Inhibitor and AChE Inhibitors in Preclinical Cognitive Models
For decades, the inhibition of acetylcholinesterase (AChE) has been the cornerstone of symptomatic treatment for cognitive decline in neurodegenerative diseases like Alzheimer's. However, emerging evidence brings butyrylcholinesterase (BChE) to the forefront as a critical therapeutic target. This guide provides a comparative analysis of a representative selective BChE inhibitor, analogous to compounds like BChE-IN-33, against traditional AChE inhibitors, supported by experimental data from preclinical cognitive models.
In the landscape of Alzheimer's disease therapy, the cholinergic hypothesis has long held sway, positing that cognitive deficits are linked to a decline in the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] The primary strategy to combat this has been the use of AChE inhibitors, which prevent the breakdown of ACh at the synapse. However, this approach has its limitations, as the efficacy of AChE inhibitors can wane with disease progression.[2]
A growing body of research now indicates that BChE, once considered a secondary cholinesterase, plays an increasingly significant role in ACh hydrolysis as Alzheimer's disease advances.[2] Notably, while AChE levels decrease in the brain of Alzheimer's patients, BChE levels have been observed to rise.[2] This makes selective BChE inhibition a compelling therapeutic strategy. This guide will delve into the comparative efficacy of a selective BChE inhibitor (represented here by data from potent and selective BChE inhibitors found in recent literature) versus established AChE inhibitors in relevant animal models of cognitive impairment.
Comparative Efficacy in Cognitive Models: BChE vs. AChE Inhibition
Preclinical studies in rodent models of cognitive dysfunction provide a valuable platform for comparing the effectiveness of selective BChE inhibitors against their AChE-inhibiting counterparts. These studies often utilize models where cognitive deficits are induced by agents like amyloid-β (Aβ) peptides or scopolamine (B1681570), a muscarinic antagonist.
Amelioration of Amyloid-β Induced Cognitive Deficits
A key pathological hallmark of Alzheimer's disease is the accumulation of Aβ plaques. The administration of Aβ peptides to rodents is a widely used method to model the cognitive impairments seen in the disease.
| Inhibitor Class | Compound | Animal Model | Cognitive Test | Key Finding | Reference |
| Selective BChE Inhibitor | N1-phenethyl-norcymserine (PEC) | ICR Mice (Aβ1-40 induced deficit) | Novel Object Recognition | Ameliorated Aβ-induced memory impairment. | [3][4] |
| Dual AChE/BChE Inhibitor | Rivastigmine | ICR Mice (Aβ1-40 induced deficit) | Novel Object Recognition | Ameliorated Aβ-induced memory impairment. | [3][4] |
| Selective AChE Inhibitor | Donepezil | ICR Mice (Aβ1-40 induced deficit) | Novel Object Recognition | Ameliorated Aβ-induced memory impairment. | [3][4] |
As the data indicates, both selective BChE inhibition and AChE inhibition can rescue cognitive deficits in an Aβ-induced model.[3][4] This suggests that augmenting acetylcholine levels, regardless of the specific cholinesterase targeted, is beneficial.
Reversal of Scopolamine-Induced Amnesia
Scopolamine-induced amnesia is a classic model for studying deficits in learning and memory.
| Inhibitor Class | Compound | Animal Model | Cognitive Test | Key Finding | Reference |
| Selective BChE Inhibitor | S06-1011 | ICR Mice (Scopolamine-induced deficit) | Not Specified | Improved cognition. | [5] |
| Selective BChE Inhibitor | N14 | Mice (Scopolamine-induced deficit) | Not Specified | Significantly ameliorated cognitive impairment. | [6] |
Selective BChE inhibitors have demonstrated robust efficacy in reversing scopolamine-induced cognitive deficits, further supporting their role in enhancing cholinergic neurotransmission.[5][6]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, it is crucial to understand the methodologies employed in these preclinical studies.
Amyloid-β Induced Cognitive Deficit Model
-
Animal Model: Typically, male ICR mice, approximately 5 weeks old, are used.[4]
-
Induction of Cognitive Deficit: Aβ1-40 peptide is administered via intracerebroventricular (i.c.v.) injection. A control group receives a scrambled or reverse peptide (e.g., Aβ40-1).[3][4]
-
Drug Administration: The test compounds (selective BChE inhibitor, AChE inhibitor, or vehicle) are typically administered intraperitoneally (i.p.) at specified doses and time points relative to the cognitive testing.[4]
-
Cognitive Assessment (Novel Object Recognition Test):
-
Habituation: Mice are allowed to freely explore an open-field arena in the absence of any objects.
-
Acquisition/Training: Two identical objects are placed in the arena, and mice are allowed to explore for a set period (e.g., 10 minutes).
-
Retention/Test: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact memory.
-
Scopolamine-Induced Cognitive Deficit Model
-
Animal Model: Male ICR mice are commonly used.
-
Induction of Cognitive Deficit: Scopolamine is administered, typically via i.p. injection, prior to the cognitive task to induce a transient memory impairment.
-
Drug Administration: The BChE inhibitor or control is administered before the scopolamine injection and subsequent behavioral testing.
-
Cognitive Assessment: Various maze-based tasks, such as the Y-maze or Morris water maze, are frequently used to assess learning and memory.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Concluding Remarks
The presented data underscores the therapeutic potential of selective BChE inhibition in ameliorating cognitive deficits in preclinical models. While both selective BChE inhibitors and AChE inhibitors demonstrate efficacy, the rising importance of BChE in the progressing Alzheimer's brain suggests that selective BChE inhibition could offer a more targeted and potentially more effective long-term therapeutic strategy.[2] Furthermore, some studies suggest that selective BChE inhibition may be associated with fewer peripheral side effects compared to dual or AChE-selective inhibitors.[2] Future research, including head-to-head clinical trials, will be crucial to fully elucidate the comparative benefits of these two classes of cholinesterase inhibitors in a clinical setting. The development of potent and selective BChE inhibitors, such as those represented by the placeholder this compound, marks a significant and promising evolution in the quest for effective treatments for Alzheimer's disease and other cognitive disorders.
References
- 1. pnas.org [pnas.org]
- 2. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Potent and Selective Butyrylcholinesterase Inhibitors for Cognitive Improvement and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a highly selective BChE inhibitor with concomitant anti-neuroinflammatory activity for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling of BChE-IN-33
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of BChE-IN-33, a potent butyrylcholinesterase (BChE) inhibitor. As a biologically active compound, stringent adherence to safety protocols is paramount to ensure a safe laboratory environment and prevent accidental exposure.
Personal Protective Equipment (PPE)
When handling this compound in either solid or solution form, the following personal protective equipment is mandatory. The specific requirements may vary based on the experimental procedures and potential for exposure.
| PPE Category | Required Item | Specifications | Purpose | Application |
| Eye Protection | Safety Goggles or Safety Glasses with Side Shields | Provides a complete seal around the eyes or protects from splashes. | To protect eyes from splashes or aerosols. | Mandatory for all handling procedures.[1][2] |
| Hand Protection | Nitrile Gloves | Chemically resistant and disposable. | To prevent skin contact with the compound. | Mandatory for all handling procedures.[1][2][3] |
| Body Protection | Laboratory Coat | Full-length with cuffed sleeves. | To protect skin and personal clothing from contamination. | Mandatory for all handling procedures.[1][2] |
| Respiratory Protection | Chemical Fume Hood or NIOSH-approved respirator (e.g., N95) | To prevent inhalation of fine powders or aerosols. | Recommended for handling powders or when generating aerosols.[1][3] |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.
Receiving and Storage
Upon receipt, immediately inspect the container for any signs of damage or leaks. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically -20°C.[3]
Preparation and Handling
All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][2] Before beginning any work, ensure all required PPE is correctly donned. When weighing the solid form of the compound, exercise caution to avoid generating dust.[3] When preparing solutions, slowly add the solvent to the compound to prevent splashing.
Spill Management
In the event of a spill, prompt and appropriate action is critical:
-
Evacuate and Alert : Immediately evacuate the affected area and alert nearby personnel.[1][2]
-
Don PPE : Before attempting cleanup, wear all appropriate PPE, including respiratory protection.
-
Containment : For liquid spills, use an absorbent material to contain the substance. For solid spills, carefully scoop the material to avoid creating dust.[1][2]
-
Cleanup : Clean the spill area with a suitable decontamination solution.
-
Disposal : Dispose of all contaminated materials as hazardous waste.[1][2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All disposable items that have come into contact with this compound, including gloves, pipette tips, and weighing papers, must be segregated as hazardous chemical waste.[1][4]
-
Waste Containers : Use clearly labeled, leak-proof containers for the collection of both solid and liquid waste.[1][4]
-
Institutional Guidelines : Adhere strictly to your institution's and local regulations for the disposal of hazardous chemical waste.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
